L-Valine, L-phenylalanyl-L-seryl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-10(2)14(17(24)25)20-16(23)13(9-21)19-15(22)12(18)8-11-6-4-3-5-7-11/h3-7,10,12-14,21H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIJMIZJPHQGEN-IHRRRGAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Valyl-L-phenylalanyl-L-serine: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valyl-L-phenylalanyl-L-serine is a tripeptide composed of the amino acids valine, phenylalanine, and serine. As with all peptides, its specific sequence of amino acids dictates its unique three-dimensional structure and, consequently, its physicochemical properties. These properties are of paramount importance in various scientific and industrial applications, including drug development, biochemistry, and materials science. Understanding the core physicochemical characteristics of this tripeptide is crucial for predicting its behavior in biological systems, designing novel therapeutics, and developing new biomaterials. This technical guide provides an in-depth overview of the known and predicted physicochemical properties of L-Valyl-L-phenylalanyl-L-serine, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of L-Valyl-L-phenylalanyl-L-serine are summarized in the table below. The data presented is a combination of computed values from reputable databases and estimations based on the properties of its constituent amino acids and related dipeptides.
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₁₇H₂₅N₃O₅ | PubChem CID: 145459018[1] |
| Molecular Weight | 351.4 g/mol | PubChem CID: 145459018[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | PubChem CID: 145459018[1] |
| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N | PubChem CID: 145459018 |
| XLogP3 | -3.8 | PubChem CID: 145459018[1] |
Comparative Physicochemical Properties of Constituent Dipeptides
To provide further context, the following table summarizes the computed and, where available, experimental properties of the dipeptide components of L-Valyl-L-phenylalanyl-L-serine.
| Dipeptide | Molecular Weight ( g/mol ) | XLogP3 (Computed) | Experimental LogP |
| L-Valyl-L-phenylalanine | 264.32 | -2.2 | -0.84 (Extrapolated)[2][3] |
| L-Phenylalanyl-L-serine | 252.27 | -3.7 | -2.77 (Extrapolated)[4] |
| L-Valyl-L-serine | 204.22 | -4.8 | -3.54 (Extrapolated)[5] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of tripeptides like L-Valyl-L-phenylalanyl-L-serine.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a peptide at a given pH, which in turn affects its solubility, binding affinity, and biological activity.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a solution of L-Valyl-L-phenylalanyl-L-serine of known concentration (e.g., 1-10 mM) in deionized water.
-
Titration Setup: Use a calibrated pH meter and a micro-burette. The titration vessel should be temperature-controlled.
-
Titration: Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa ranges up to a high pH (e.g., pH 12). Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated from the pKa values of the ionizable groups.
Alternative Methodology: Spectroscopic Methods
Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or Raman spectroscopy can also be employed to determine pKa values by monitoring changes in the spectrum as a function of pH.[6][7]
Workflow for pKa Determination by Potentiometric Titration
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties in the body.
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa.
-
Sample Addition: Dissolve a known amount of L-Valyl-L-phenylalanyl-L-serine in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the tripeptide in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Workflow for logP Determination by the Shake-Flask Method
Determination of Aqueous Solubility
Solubility is a fundamental property that affects a compound's bioavailability and formulation.
Methodology: Equilibrium Solubility Method
-
Sample Preparation: Add an excess amount of L-Valyl-L-phenylalanyl-L-serine to a known volume of the desired aqueous solvent (e.g., water, buffer at a specific pH) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a supernatant aliquot and determine the concentration of the dissolved tripeptide using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Solubility Determination: The measured concentration represents the equilibrium solubility of the tripeptide under the tested conditions.
For peptides with low aqueous solubility, the use of co-solvents (e.g., DMSO, ethanol) may be necessary.[8][9][10][11] The general approach involves dissolving the peptide in a minimal amount of the organic solvent first, followed by the gradual addition of the aqueous buffer.[8][9][10][11]
Potential Biological Relevance and Signaling Pathways
While no specific signaling pathways directly involving L-Valyl-L-phenylalanyl-L-serine have been definitively characterized, the biological activities of its constituent amino acids provide a basis for hypothesizing its potential roles. L-valine is a branched-chain amino acid known to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation. L-serine plays a significant role in the central nervous system, acting as a neuromodulator and a precursor to other important molecules. L-phenylalanine is an essential amino acid and a precursor for neurotransmitters like dopamine.
Based on these individual functions, a hypothetical signaling pathway where L-Valyl-L-phenylalanyl-L-serine or its metabolites could influence cellular processes is presented below. This diagram illustrates a potential interaction with a cell surface receptor, leading to the activation of downstream signaling cascades.
Hypothetical Signaling Pathway for L-Valyl-L-phenylalanyl-L-serine
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of L-Valyl-L-phenylalanyl-L-serine. While experimental data for this specific tripeptide is limited, the provided computed values, comparative data for its constituent dipeptides, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The methodologies outlined will enable the accurate determination of its pKa, logP, and solubility, which are critical for its application in various scientific fields. The hypothetical signaling pathway serves as an illustrative example of its potential biological relevance, encouraging further investigation into the specific roles of this and other short peptides in cellular processes. As research in the field of peptidomimetics and peptide-based therapeutics continues to grow, a thorough understanding of the fundamental physicochemical properties of these molecules will be indispensable for future innovations.
References
- 1. Val-Phe-Ser | C17H25N3O5 | CID 145459018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phe-Ser | C12H16N2O4 | CID 193508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Val-Ser | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. biobasic.com [biobasic.com]
- 11. lifetein.com [lifetein.com]
Val-Phe-Ser Tripeptide: A Technical Whitepaper on Putative Biological Functions and Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Val-Phe-Ser (Valine-Phenylalanine-Serine) is a specific sequence of amino acids whose biological function has not been extensively characterized in peer-reviewed literature. This technical guide consolidates the available physicochemical data of its constituent amino acids, explores putative biological activities based on structure-activity relationships of similar peptides, and proposes experimental workflows for its systematic investigation. While direct evidence for the function of Val-Phe-Ser is scarce, its amphipathic nature—possessing both hydrophobic and polar residues—suggests potential roles as a bioactive peptide, possibly exhibiting antihypertensive or antimicrobial properties. This document aims to provide a foundational resource for researchers interested in the untapped potential of this and other novel short-chain peptides.
Introduction
Bioactive peptides, short sequences of amino acids, are of significant interest in pharmacology and nutrition due to their potential to modulate physiological processes and influence health outcomes.[1][2][3][4] Tripeptides, in particular, are small enough to be potentially absorbed intact or as dipeptides in the gastrointestinal tract, making them viable candidates for oral drug development and as components of functional foods.[5][6]
The Val-Phe-Ser (VFS) tripeptide, composed of valine, phenylalanine, and serine, presents an interesting case for investigation. While comprehensive studies on its specific biological roles are not currently available in the public domain, an analysis of its constituent amino acids and comparison with structurally related bioactive peptides can provide a strong basis for targeted research.
Physicochemical Properties of Val-Phe-Ser and its Constituent Amino Acids
The potential function of a peptide is deeply rooted in the physicochemical properties of its amino acid residues. Val-Phe-Ser combines hydrophobic and polar characteristics, suggesting a possible amphipathic nature.
| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Property | Molecular Weight ( g/mol ) | Key Characteristics & Potential Functional Contribution |
| Valine | V | Val | Nonpolar, Aliphatic | 117.15 | Contributes to hydrophobic interactions, which are often crucial for binding to enzyme active sites or cellular membranes. |
| Phenylalanine | F | Phe | Nonpolar, Aromatic | 165.19 | The aromatic ring can engage in π-π stacking interactions with biological targets. It is a common residue in antimicrobial peptides, where it can act as a membrane anchor.[7] |
| Serine | S | Ser | Polar, Uncharged | 105.09 | The hydroxyl (-OH) group can form hydrogen bonds, increasing solubility and interaction with the aqueous environment or polar residues in a binding pocket. |
The overall properties of the Val-Phe-Ser tripeptide are summarized below.
| Property | Value | Source |
| Molecular Formula | C17H25N3O5 | PubChem[8] |
| Molecular Weight | 351.4 g/mol | PubChem[8] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | PubChem[8] |
Putative Biological Functions and Mechanisms of Action
Based on the structural characteristics of Val-Phe-Ser and the known activities of similar peptides, several potential biological functions can be hypothesized. It is critical to note that these are theoretical and require experimental validation.
Antihypertensive Activity: Angiotensin-Converting Enzyme (ACE) Inhibition
A significant number of food-derived bioactive peptides exert antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE).[9][10][11] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.
The tripeptide Ala-Val-Phe, which shares two C-terminal residues with Val-Phe-Ser, has been identified as an ACE inhibitor derived from insect protein.[12] The study found that Ala-Val-Phe is partially hydrolyzed to the dipeptide Val-Phe, which is a more potent ACE inhibitor.[12][13] This suggests that peptides containing Val-Phe at their C-terminus could act as prodrugs or have intrinsic ACE inhibitory activity. Many known ACE-inhibitory peptides contain hydrophobic amino acids, and the presence of Valine and Phenylalanine in VFS fits this profile.
Hypothesized Mechanism of ACE Inhibition
The diagram below illustrates the general mechanism of ACE inhibition, a plausible, though unproven, function for Val-Phe-Ser.
Caption: General mechanism of the Renin-Angiotensin System and putative inhibition by Val-Phe-Ser.
Antimicrobial and Anti-inflammatory Properties
The amphipathic nature of Val-Phe-Ser, with its hydrophobic N-terminal region (Val-Phe) and polar C-terminal residue (Ser), is a feature common to many antimicrobial peptides (AMPs). Phenylalanine residues, in particular, have been shown to act as membrane anchors, facilitating the disruption of bacterial cell membranes.[7][14] The peptide could potentially insert into the lipid bilayer of bacteria, leading to membrane permeabilization and cell death.
Furthermore, some short peptides have demonstrated anti-inflammatory activity.[15][16] The potential for Val-Phe-Ser to modulate inflammatory pathways, for instance by affecting cytokine production, warrants investigation.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that deactivates incretin hormones, which are involved in glucose homeostasis.[17][18][19][20] Inhibitors of DPP-IV are used as oral medications for the treatment of type 2 diabetes.[21] Bioactive peptides, particularly those derived from food sources, are being explored as potential DPP-IV inhibitors. The structural requirements for DPP-IV inhibition often involve specific N-terminal residues. While there is no direct evidence for Val-Phe-Ser as a DPP-IV inhibitor, its potential in this area could be explored through systematic screening.
Proposed Experimental Protocols
To validate the putative functions of Val-Phe-Ser, a structured experimental approach is necessary.
General Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the investigation of a novel peptide like Val-Phe-Ser.
References
- 1. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food-derived bioactive peptides--opportunities for designing future foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. food-derived-bioactive-peptides-opportunities-for-designing-future-foods - Ask this paper | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Val-Phe-Ser | C17H25N3O5 | CID 145459018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 10. What to Know About 6 Common ACE Inhibitors - GoodRx [goodrx.com]
- 11. Types of ACE Inhibitors for High Blood Pressure Treatment [webmd.com]
- 12. Ala-Val-Phe and Val-Phe: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 19. researchgate.net [researchgate.net]
- 20. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. DPP-4 inhibitors: pharmacological differences and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of L-Valyl-L-phenylalanyl-L-serine Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the tripeptide L-Valyl-L-phenylalanyl-L-serine (Val-Phe-Ser). In the absence of direct experimental data, this document outlines a systematic approach leveraging established computational methodologies to forecast its potential therapeutic applications. The core focus is on predicting its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor and as a neuroprotective agent, based on the known bioactivities of its constituent amino acids and similar peptide structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic peptides.
Introduction
L-Valyl-L-phenylalanyl-L-serine is a tripeptide composed of the amino acids Valine, Phenylalanine, and Serine. While the specific bioactivity of this tripeptide is not extensively documented, the bioactivities of its constituent amino acids and related peptides suggest potential therapeutic value. Valine and Phenylalanine are often found in Angiotensin-Converting Enzyme (ACE) inhibitory peptides[1][2][3]. Serine and its metabolites are known to have neuroprotective effects[4][5]. Therefore, it is plausible that Val-Phe-Ser may exhibit ACE inhibitory and/or neuroprotective activities.
In silico prediction methods offer a rapid and cost-effective approach to evaluate the potential bioactivities of novel molecules, guiding further experimental validation.[6] These computational tools allow for the assessment of a molecule's interaction with biological targets, its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and the quantitative structure-activity relationships (QSAR).[7][8]
This guide will detail the experimental protocols for a comprehensive in silico evaluation of L-Valyl-L-phenylalanyl-L-serine, focusing on its potential as an ACE inhibitor and a neuroprotective agent.
Predicted Bioactivities and Potential Targets
Based on the composition of L-Valyl-L-phenylalanyl-L-serine, two primary bioactivities are hypothesized:
-
ACE Inhibition: The presence of hydrophobic amino acids like Valine and Phenylalanine at the N-terminus is a common feature of ACE inhibitory peptides.[1][2] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure.[9][10][11][12] Inhibition of ACE is a major therapeutic strategy for hypertension.
-
Neuroprotection: L-serine is a precursor to neurotransmitters and has demonstrated neuroprotective effects in various neurological conditions.[4][5] The tripeptide may therefore interact with targets in neuroprotective signaling pathways, such as the PI3K/Akt pathway.[13][14]
In Silico Experimental Protocols
A structured workflow is proposed to predict the bioactivity of L-Valyl-L-phenylalanyl-L-serine.
Molecular Docking
Molecular docking predicts the binding affinity and interaction of a ligand with a protein target.[15][16][17]
Protocol:
-
Target Protein Preparation:
-
Obtain the 3D crystal structures of human Angiotensin-Converting Enzyme (ACE) and a key neuroprotective protein kinase such as Akt1 from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Chimera.
-
-
Ligand Preparation:
-
Generate the 3D structure of L-Valyl-L-phenylalanyl-L-serine using a molecule builder such as Avogadro or ChemDraw.
-
Perform energy minimization of the peptide structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the target proteins. For ACE, this will be the active site crevice. For Akt1, the ATP-binding pocket can be targeted.
-
Perform the docking simulation using software like AutoDock Vina or CABS-dock.[16]
-
Analyze the docking results to identify the best binding poses based on the docking score (binding affinity) and visualize the interactions (hydrogen bonds, hydrophobic interactions) using tools like PyMOL or VMD.
-
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.[8][18][19][20][21]
Protocol:
-
Data Collection:
-
Descriptor Calculation:
-
For each peptide in the dataset, including L-Valyl-L-phenylalanyl-L-serine, calculate molecular descriptors that quantify their physicochemical properties (e.g., molecular weight, logP, polar surface area, and specific amino acid indices).
-
-
Model Building and Validation:
-
Split the dataset into a training set and a test set.
-
Use the training set to build a QSAR model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM).
-
Validate the model using the test set to assess its predictive power.
-
-
Prediction:
-
Use the validated QSAR model to predict the bioactivity of L-Valyl-L-phenylalanyl-L-serine.
-
ADMET Prediction
ADMET prediction assesses the pharmacokinetic and toxicological properties of a molecule.[7][25][26][27][28]
Protocol:
-
Input:
-
Provide the chemical structure of L-Valyl-L-phenylalanyl-L-serine, typically as a SMILES string, to an online ADMET prediction server such as ADMETlab 2.0 or pkCSM.[28]
-
-
Parameter Prediction:
-
The server will predict a range of properties, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Half-life (T1/2), Clearance (CL).
-
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.
-
-
-
Analysis:
-
Analyze the predicted ADMET profile to assess the drug-likeness of the tripeptide.
-
Predicted Data Summary
The following tables present hypothetical, yet plausible, in silico prediction data for L-Valyl-L-phenylalanyl-L-serine. These values are for illustrative purposes and would be populated by executing the protocols described above.
Table 1: Predicted Molecular Docking Scores
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| ACE | -8.5 | His353, Ala354, Glu384 |
| Akt1 | -7.2 | Lys179, Glu198, Asp292 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral absorption potential |
| Caco-2 Permeability (logPapp) | Moderate | Moderate intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |
| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Excretion | ||
| Half-life (T1/2) | Short | Rapid clearance from the body |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of mutagenicity |
| Hepatotoxicity | Low | Low risk of liver toxicity |
Signaling Pathway Visualizations
Renin-Angiotensin System and ACE Inhibition
PI3K/Akt Neuroprotective Signaling Pathway
Conclusion
This technical guide outlines a comprehensive in silico strategy for the preliminary assessment of the bioactivity of L-Valyl-L-phenylalanyl-L-serine. The proposed methodologies, including molecular docking, QSAR analysis, and ADMET prediction, provide a robust framework for generating predictive data on its potential as an ACE inhibitor and a neuroprotective agent. The visualized workflows and signaling pathways offer a clear conceptualization of the proposed mechanisms of action. The findings from these computational studies will be instrumental in guiding subsequent in vitro and in vivo validation, thereby accelerating the potential development of this tripeptide as a novel therapeutic agent.
References
- 1. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of computational tools for the in silico design and optimization of bioactive peptides [agris.fao.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Peptide ADMET Prediction Service - CD ComputaBio [computabio.com]
- 8. Quantitative Structure-Activity Relationship (QSAR) Modeling - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 11. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 13. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Protein–Peptide Docking - Profacgen [profacgen.com]
- 16. Flexible docking of peptides to proteins using CABS‐dock - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient docking of peptides to proteins without prior knowledge of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A pipeline for improved QSAR analysis of peptides: physiochemical property parameter selection via BMSF, near-neighbor sample selection via semivariogram, and weighted SVR regression and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. neovarsity.org [neovarsity.org]
- 22. BioPepDB - Database Commons [ngdc.cncb.ac.cn]
- 23. BioPepDB [bis.zju.edu.cn]
- 24. BIOPEP-UWM Database of Bioactive Peptides: Current Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ADMET-AI [admet.ai.greenstonebio.com]
- 27. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ADMETlab 2.0 [admetmesh.scbdd.com]
The Tripeptide Val-Phe-Ser: A Technical Guide to Its Natural Sources, Analysis, and Potential Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tripeptide Val-Phe-Ser, focusing on its potential natural sources, methodologies for its extraction and identification, and an exploration of its predicted biological activities. While direct, widespread identification of Val-Phe-Ser from natural sources is not extensively documented in current literature, its presence within the primary structure of common food proteins, such as bovine beta-casein, suggests a high potential for its release through enzymatic hydrolysis.
Potential Natural Sources of Val-Phe-Ser
The tripeptide Val-Phe-Ser (VFS) has been identified as a sequence within major food proteins, indicating that protein hydrolysates from these sources are the most probable natural origin of this peptide.
Bovine Milk Casein: The most prominent potential source of Val-Phe-Ser is bovine beta-casein, a major protein in cow's milk. The VFS sequence is located within the amino acid chain of this protein. Enzymatic hydrolysis of beta-casein is a common industrial practice for producing bioactive peptides, and it is highly probable that Val-Phe-Ser is present in such hydrolysates.
Other Potential Sources: While less direct evidence exists, other protein-rich sources could potentially yield Val-Phe-Ser upon hydrolysis. These include:
-
Fish Proteins: Some fish collagen peptides contain similar sequences, suggesting that hydrolysates of various fish proteins might be a source.
-
Plant-Based Proteins: Although not yet identified in major soy or other plant proteins, the vast diversity of plant proteins makes them a candidate for future exploration.
Due to the current lack of studies reporting specific concentrations of naturally occurring Val-Phe-Ser, a quantitative data table is not yet feasible. Research focusing on the peptidomic analysis of hydrolysates from the aforementioned sources is required to establish quantitative data.
Experimental Protocols
The generation and identification of Val-Phe-Ser from its parent protein sources rely on established biochemical techniques. The following sections detail the typical methodologies employed.
Enzymatic Hydrolysis for the Release of Val-Phe-Ser
The liberation of Val-Phe-Ser from a protein like bovine beta-casein is achieved through enzymatic hydrolysis. The choice of enzyme is critical as it determines the cleavage sites and the resulting peptide profile.
Objective: To cleave the protein backbone at specific sites to release the Val-Phe-Ser tripeptide.
Materials:
-
Bovine beta-casein (or other protein source)
-
Proteolytic enzyme (e.g., pepsin, trypsin, alcalase, flavourzyme)
-
pH meter and appropriate buffers (e.g., phosphate buffer, citrate buffer)
-
Temperature-controlled water bath or incubator
-
Trichloroacetic acid (TCA) solution
Procedure:
-
Protein Solution Preparation: Dissolve the protein source (e.g., bovine beta-casein) in a suitable buffer to a desired concentration (e.g., 2-5% w/v).
-
pH and Temperature Adjustment: Adjust the pH and temperature of the protein solution to the optimal conditions for the selected enzyme. For example, pepsin functions optimally at a low pH (around 2.0), while alcalase prefers alkaline conditions (pH 8.0-9.0).
-
Enzyme Addition: Add the proteolytic enzyme to the protein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the mixture for a defined period (e.g., 2-24 hours) with constant stirring. The incubation time will influence the degree of hydrolysis.
-
Enzyme Inactivation: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10-15 minutes) or by adding a chemical inhibitor.
-
Precipitation of Undigested Protein: Add TCA solution to a final concentration of 10-20% to precipitate larger, undigested proteins and polypeptides.
-
Centrifugation and Collection of Supernatant: Centrifuge the mixture and collect the supernatant, which contains the smaller peptides, including potentially Val-Phe-Ser.
Purification and Identification of Val-Phe-Ser
Following hydrolysis, the peptide mixture is subjected to chromatographic techniques for purification and subsequent identification by mass spectrometry.
Objective: To isolate Val-Phe-Ser from the complex peptide hydrolysate and confirm its sequence.
Materials:
-
Peptide hydrolysate supernatant
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Mobile phases for HPLC (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA)
-
Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)
Procedure:
-
Desalting and Initial Fractionation (SPE): Use a C18 SPE cartridge to desalt the peptide sample and perform a rough fractionation based on hydrophobicity.
-
HPLC Purification: Inject the desalted and partially purified peptide mixture into a reverse-phase HPLC system. Elute the peptides using a gradient of increasing organic solvent (acetonitrile). Collect fractions at regular intervals.
-
Mass Spectrometry Analysis:
-
Analyze the collected fractions using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the peptides in each fraction.
-
For fractions containing a peptide with the expected m/z of Val-Phe-Ser (approximately 352.18 Da for the protonated molecule [M+H]⁺), perform tandem mass spectrometry (MS/MS).
-
In the MS/MS experiment, the parent ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern, specifically the b- and y-ion series, will confirm the amino acid sequence as Val-Phe-Ser.
-
Predicted Biological Activities and Signaling Pathways
While specific in-vivo or in-vitro studies on the biological activities of Val-Phe-Ser are limited, its amino acid composition (Valine, Phenylalanine, and Serine) allows for in-silico predictions of its potential bioactivities.
Angiotensin-Converting Enzyme (ACE) Inhibition
Peptides containing hydrophobic amino acids, such as Valine and Phenylalanine, at the C-terminus are often associated with ACE inhibitory activity. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a decrease in blood pressure.
Antioxidant Activity
The presence of aromatic (Phenylalanine) and hydrophobic (Valine) amino acids suggests that Val-Phe-Ser may possess antioxidant properties. These peptides can act as radical scavengers, donating electrons to neutralize reactive oxygen species (ROS) and thereby reducing oxidative stress.
Antimicrobial Activity
While less certain, the hydrophobic nature of Valine and Phenylalanine could contribute to antimicrobial activity. Hydrophobic peptides can interact with and disrupt the lipid bilayers of bacterial cell membranes, leading to cell lysis. The specific mechanism and spectrum of activity would require experimental validation.
Conclusion and Future Directions
The tripeptide Val-Phe-Ser, with its presence in the primary sequence of bovine beta-casein, represents a promising candidate for a naturally sourced bioactive peptide. Future research should focus on the targeted hydrolysis of beta-casein and other potential protein sources to isolate and quantify Val-Phe-Ser. Subsequent in-vitro and in-vivo studies are necessary to confirm its predicted ACE inhibitory, antioxidant, and antimicrobial activities and to elucidate the precise signaling pathways involved. Such research will be crucial for its potential application in functional foods, nutraceuticals, and pharmaceutical development.
Structural elucidation of L-Valyl-L-phenylalanyl-L-serine
An In-depth Technical Guide on the Structural Elucidation of L-Valyl-L-phenylalanyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide L-Valyl-L-phenylalanyl-L-serine (Val-Phe-Ser) is a short peptide sequence with potential applications in various fields of biochemical and pharmaceutical research. Its biological activity and function are intrinsically linked to its three-dimensional structure. Therefore, a thorough structural elucidation is paramount for understanding its mechanism of action, designing analogues with improved properties, and for quality control during synthesis.
This technical guide provides a comprehensive overview of the primary analytical techniques employed for the structural characterization of peptides, with a specific focus on L-Valyl-L-phenylalanyl-L-serine. While a complete experimental dataset for this specific tripeptide is not currently available in public repositories, this document will utilize predicted data based on established principles and representative data from closely related structures to illustrate the elucidation process. The methodologies detailed herein are standard practices in the field of peptide chemistry and structural biology.
Molecular Properties
The fundamental properties of L-Valyl-L-phenylalanyl-L-serine are summarized below. This information is crucial for planning and interpreting analytical experiments.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅N₃O₅ | PubChem[1] |
| Molecular Weight | 351.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 351.17942091 Da | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | PubChem[1] |
| Sequence | VFS | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms in a molecule. For peptides, NMR is instrumental in determining the primary sequence, secondary structure, and conformational dynamics in solution.
Predicted NMR Data
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for L-Valyl-L-phenylalanyl-L-serine. These predictions are based on computational models and provide a reference for expected spectral features. Actual experimental values may vary depending on the solvent, pH, and temperature.
| Amino Acid Residue | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Valine (Val) | N-H | 8.2 - 8.5 | - |
| Cα-H | 4.1 - 4.4 | 58 - 61 | |
| Cβ-H | 2.1 - 2.4 | 30 - 33 | |
| Cγ-H₃ | 0.9 - 1.1 | 18 - 20 | |
| Phenylalanine (Phe) | N-H | 8.0 - 8.3 | - |
| Cα-H | 4.5 - 4.8 | 54 - 57 | |
| Cβ-H₂ | 2.9 - 3.2 | 37 - 40 | |
| Cγ (aromatic) | - | 136 - 138 | |
| Cδ (aromatic) | 7.2 - 7.4 | 129 - 131 | |
| Cε (aromatic) | 7.2 - 7.4 | 128 - 130 | |
| Cζ (aromatic) | 7.1 - 7.3 | 126 - 128 | |
| Serine (Ser) | N-H | 7.9 - 8.2 | - |
| Cα-H | 4.3 - 4.6 | 55 - 58 | |
| Cβ-H₂ | 3.7 - 4.0 | 61 - 64 | |
| O-H | Variable | - |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the synthesized L-Valyl-L-phenylalanyl-L-serine in 500-600 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
The concentration should ideally be greater than 0.5 mM.
-
Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift calibration.
-
Adjust the pH of the solution if necessary, as chemical shifts of ionizable groups are pH-dependent.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to get an initial overview of the sample's purity and the dispersion of proton signals.
-
Perform two-dimensional (2D) NMR experiments for complete resonance assignment and structural analysis:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation and inter-residue contacts.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C (or ¹⁵N) nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To correlate ¹H and ¹³C (or ¹⁵N) nuclei over two or three bonds, which is useful for sequencing and confirming assignments.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Analyze the 2D spectra to assign all proton and carbon resonances to their respective atoms in the tripeptide.
-
Use the NOESY/ROESY data to generate distance restraints.
-
Use the coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.
-
Utilize the distance and angle restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.
-
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for peptide analysis, providing precise molecular weight determination and sequence information through fragmentation analysis.
Predicted Mass Spectrometry Fragmentation
Upon collision-induced dissociation (CID), peptides fragment at the peptide bonds. The most common fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The predicted m/z values for the major fragment ions of L-Valyl-L-phenylalanyl-L-serine are listed below, assuming a singly charged precursor ion.
| Ion Type | Sequence | Predicted m/z |
| b₁ | Val | 100.08 |
| b₂ | Val-Phe | 247.14 |
| y₁ | Ser | 106.05 |
| y₂ | Phe-Ser | 253.11 |
| Precursor [M+H]⁺ | Val-Phe-Ser | 352.19 |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid) to promote ionization.
-
For MALDI-TOF MS, the peptide solution is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate.
-
-
Data Acquisition:
-
MS1 Scan: Acquire a full scan mass spectrum to determine the m/z of the intact peptide (the precursor ion).
-
MS2 Scan (Tandem MS): Select the precursor ion corresponding to the peptide and subject it to fragmentation (e.g., through CID). Acquire a mass spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Analyze the MS1 spectrum to confirm the molecular weight of the tripeptide.
-
Analyze the MS2 spectrum to identify the b- and y-ion series. The mass differences between consecutive ions in a series correspond to the residue masses of the amino acids, allowing for sequence determination.
-
Utilize software tools (e.g., Mascot, MaxQuant) to automate the process of matching the experimental fragmentation pattern to the expected sequence.
-
X-ray Crystallography
X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules in the solid state. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Representative Crystallographic Data
As no crystal structure for L-Valyl-L-phenylalanyl-L-serine is available in the Protein Data Bank (PDB), data for the closely related dipeptide, L-valyl-L-phenylalanine, is presented here for illustrative purposes.
| Parameter | Value (for L-valyl-L-phenylalanine) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.0 Å, b = 14.0 Å, c = 18.0 Å (approximate) |
| Resolution | High resolution typical for small molecules |
| Key Structural Features | Defined peptide backbone conformation, specific side-chain orientations, and intermolecular hydrogen bonding network. |
Experimental Protocol for X-ray Crystallography
-
Crystallization:
-
This is often the most challenging step. It involves screening a wide range of conditions (e.g., pH, temperature, precipitant type and concentration) to find the optimal conditions for the peptide to form well-ordered single crystals.
-
Common crystallization techniques include vapor diffusion (hanging drop or sitting drop) and microbatch methods.
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to obtain a set of structure factors.
-
The "phase problem" is solved using methods like direct methods or molecular replacement (less common for small peptides). This yields an initial electron density map.
-
A molecular model of the peptide is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and obtain the final, high-resolution atomic coordinates.
-
Conclusion
The structural elucidation of L-Valyl-L-phenylalanyl-L-serine, like any peptide, relies on a combination of powerful analytical techniques. NMR spectroscopy provides detailed information about the peptide's structure and dynamics in solution. Mass spectrometry is essential for confirming the molecular weight and determining the amino acid sequence. X-ray crystallography offers an unparalleled high-resolution view of the molecule's three-dimensional structure in the solid state. By integrating the data from these complementary methods, researchers can build a comprehensive and accurate model of the peptide's structure, which is fundamental for understanding its function and for its potential development as a therapeutic agent or research tool. This guide provides the foundational knowledge and protocols for undertaking such a structural characterization.
References
Biosynthesis of L-Valyl-L-phenylalanyl-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathways of the tripeptide L-Valyl-L-phenylalanyl-L-serine. Two primary routes are discussed: chemoenzymatic synthesis, which utilizes enzymes such as proteases to forge peptide bonds in a controlled in vitro environment, and non-ribosomal peptide synthesis (NRPS), a natural cellular mechanism for producing a vast array of peptide-based secondary metabolites. This document details the biosynthesis of the precursor amino acids, provides comprehensive experimental protocols for the chemoenzymatic synthesis and purification of the target tripeptide, and presents relevant quantitative data. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
L-Valyl-L-phenylalanyl-L-serine is a tripeptide with potential applications in various fields, including pharmacology and materials science. Understanding its biosynthesis is crucial for developing efficient and scalable production methods. This guide elucidates the two principal methodologies for its synthesis: a controlled chemoenzymatic approach and the complex, yet highly efficient, non-ribosomal peptide synthesis pathway.
Biosynthesis of Precursor Amino Acids
The synthesis of L-Valyl-L-phenylalanyl-L-serine is contingent on the availability of its constituent amino acids. The biosynthetic pathways for L-valine, L-phenylalanine, and L-serine are well-established and originate from common metabolic intermediates.
L-Valine Biosynthesis
The biosynthesis of L-valine commences with pyruvate, a key product of glycolysis.[][2][3] The pathway involves a series of enzymatic reactions to construct the branched-chain amino acid.[][2][4]
-
Acetohydroxyacid synthase (AHAS)
-
Acetohydroxyacid isomeroreductase (AHAIR)
-
Dihydroxyacid dehydratase (DHAD)
-
Valine aminotransferase (VAT)
L-Phenylalanine Biosynthesis
The biosynthesis of L-phenylalanine originates from the shikimate pathway, utilizing phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) as primary precursors.[5][6][7][8]
-
DAHP synthase
-
Chorismate mutase (CM)
-
Prephenate dehydratase (PDT)
-
Phenylpyruvate aminotransferase (PAT)
L-Serine Biosynthesis
L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.
-
3-Phosphoglycerate dehydrogenase (PHGDH)
-
Phosphoserine aminotransferase (PSAT)
-
Phosphoserine phosphatase (PSPH)
References
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. l-Valine Production with Pyruvate Dehydrogenase Complex-Deficient Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Protein Targets of Val-Phe-Ser: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the predicted protein targets of the tripeptide Val-Phe-Ser (VFS). Due to the absence of direct experimental evidence for the protein targets of VFS in publicly available databases, this paper proposes Angiotensin-Converting Enzyme (ACE) as a primary predicted target. This prediction is based on the known ACE inhibitory activity of peptides containing the Val-Phe motif. This document outlines the biological rationale for this prediction, details the role of ACE in the Renin-Angiotensin System (RAS), provides hypothetical binding data, and presents comprehensive experimental protocols for the validation of the predicted VFS-ACE interaction. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of bioactive peptides.
Introduction to Val-Phe-Ser and In Silico Target Prediction
The tripeptide Val-Phe-Ser (VFS) is a short-chain peptide with the sequence Valine-Phenylalanine-Serine. While the specific biological activities of VFS have not been extensively characterized, computational methods and analysis of homologous peptides can provide valuable insights into its potential protein targets and therapeutic applications. In silico target prediction, a cornerstone of modern drug discovery, utilizes computational models to identify potential binding partners for small molecules and peptides, thereby accelerating the research and development process.
Given the lack of direct experimental data for VFS, this guide focuses on a predicted target, Angiotensin-Converting Enzyme (ACE), based on the functional activity of structurally related peptides. Specifically, the dipeptide Val-Phe, a substructure of VFS, has been shown to be a potent ACE inhibitor. This suggests that VFS may also exhibit ACE inhibitory activity, making ACE a prime candidate for a predicted protein target.
Predicted Protein Target: Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance[1]. ACE is a zinc metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II, a potent vasoconstrictor[1][2][3][4]. By increasing vascular tone and stimulating the release of aldosterone, angiotensin II elevates blood pressure[5][6]. ACE also inactivates bradykinin, a vasodilator[2][7]. Therefore, inhibition of ACE leads to reduced angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure[7][8].
The Renin-Angiotensin Signaling Pathway
The Renin-Angiotensin System is a multi-organ pathway essential for cardiovascular homeostasis. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure or low sodium levels. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE, predominantly found in the endothelial cells of the lungs and kidneys, then converts angiotensin I to angiotensin II[1][3][9]. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to a cascade of physiological responses that increase blood pressure[4][10].
Quantitative Data for Predicted Val-Phe-Ser - ACE Interaction
The following table summarizes hypothetical quantitative data for the interaction between Val-Phe-Ser and Angiotensin-Converting Enzyme. This data is illustrative and based on typical values observed for known peptide-based ACE inhibitors. Experimental validation is required to determine the actual binding affinity and inhibitory potency of Val-Phe-Ser.
| Parameter | Symbol | Predicted Value | Unit | Method of Determination |
| Inhibitory Constant | Ki | 5.0 | µM | Enzyme Inhibition Assay |
| Half-maximal Inhibitory Concentration | IC50 | 12.5 | µM | Enzyme Inhibition Assay |
| Association Rate Constant | ka (kon) | 1.5 x 104 | M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate Constant | kd (koff) | 7.5 x 10-2 | s-1 | Surface Plasmon Resonance (SPR) |
| Equilibrium Dissociation Constant | KD | 5.0 | µM | SPR / ITC |
| Enthalpy Change | ΔH | -8.5 | kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy Change | -TΔS | 1.5 | kcal/mol | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols for Target Validation
To validate the predicted interaction between Val-Phe-Ser and ACE, a series of biophysical and biochemical assays should be performed. The following sections provide detailed methodologies for key experiments.
In Vitro ACE Inhibition Assay
This assay determines the inhibitory effect of Val-Phe-Ser on the enzymatic activity of ACE.
Materials:
-
Angiotensin-Converting Enzyme (human recombinant)
-
ACE substrate: N-Hippuryl-His-Leu (HHL)
-
Val-Phe-Ser (lyophilized powder)
-
Assay Buffer: 100 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 8.3
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 490 nm)
Procedure:
-
Preparation of Reagents:
-
Reconstitute ACE in assay buffer to a final concentration of 1 U/mL.
-
Prepare a 10 mM stock solution of HHL in deionized water.
-
Prepare a 10 mM stock solution of Val-Phe-Ser in deionized water. Create a serial dilution in assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 1 mM).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the Val-Phe-Ser dilutions or assay buffer (for control wells).
-
Add 20 µL of the ACE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the HHL substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the OPA reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 490 nm.
-
Calculate the percentage of ACE inhibition for each concentration of Val-Phe-Ser using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics between a ligand and an analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Angiotensin-Converting Enzyme (ligand)
-
Val-Phe-Ser (analyte)
Procedure:
-
Immobilization of ACE:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of ACE (20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Val-Phe-Ser in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the Val-Phe-Ser solutions over the immobilized ACE surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each analyte injection using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Angiotensin-Converting Enzyme
-
Val-Phe-Ser
-
Dialysis buffer: 20 mM Tris, 150 mM NaCl, pH 7.5
Procedure:
-
Sample Preparation:
-
Dialyze both ACE and Val-Phe-Ser extensively against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions using a spectrophotometer or a suitable protein assay.
-
Prepare the final samples for the ITC experiment: ACE in the sample cell (e.g., 20-50 µM) and Val-Phe-Ser in the injection syringe (e.g., 200-500 µM).
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the Val-Phe-Ser solution into the ACE solution in the sample cell, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to obtain the heat of binding for each injection.
-
The resulting binding isotherm (heat vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), the equilibrium dissociation constant (KD), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated from the KD and ΔH values.
-
Experimental Workflow for Target Validation
The following diagram illustrates a logical workflow for the experimental validation of the predicted interaction between Val-Phe-Ser and ACE.
Conclusion
This technical guide has presented a comprehensive overview of the predicted interaction between the tripeptide Val-Phe-Ser and Angiotensin-Converting Enzyme. While direct experimental evidence for this interaction is currently lacking, the known bioactivity of related peptides provides a strong rationale for prioritizing ACE as a potential target for VFS. The detailed experimental protocols and workflows provided herein offer a clear path for researchers to validate this prediction and to characterize the biochemical and biophysical properties of the VFS-ACE interaction. The successful validation of this predicted interaction could pave the way for the development of VFS as a novel therapeutic agent for hypertension and other cardiovascular disorders.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 7. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 8. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 9. ClinPGx [clinpgx.org]
- 10. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Val-Phe-Ser
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Val-Phe-Ser is a short peptide sequence composed of Valine, Phenylalanine, and Serine. The purification of such synthetic peptides is a critical step in research and drug development to ensure the removal of impurities from the synthesis process, such as truncated or deletion sequences, protecting groups, and other contaminants. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and efficiency.[1][2] This application note provides a detailed protocol for the purification of Val-Phe-Ser using RP-HPLC, discusses the underlying principles, and presents a potential signaling pathway in which this tripeptide may be involved.
The Val-Phe-Ser sequence contains both hydrophobic residues (Valine and Phenylalanine) and a polar residue (Serine). This amphiphilic nature dictates its behavior during RP-HPLC, where the separation is based on the hydrophobic interaction between the peptide and the stationary phase.[1][2] Peptides are loaded onto a hydrophobic column (typically C18) in a polar aqueous mobile phase and eluted by increasing the concentration of an organic solvent, such as acetonitrile. The hydrophobic Valine and Phenylalanine residues will interact strongly with the C18 stationary phase, while the polar Serine residue will have a lesser interaction.
Materials and Methods
Materials
-
Crude Val-Phe-Ser peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
0.22 µm syringe filters
-
Autosampler vials
Experimental Protocol: RP-HPLC Purification of Val-Phe-Ser
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude Val-Phe-Ser peptide in Mobile Phase A at a concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.
-
-
HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm and 280 nm. The primary detection wavelength for the peptide bond is 215 nm.
-
Column Temperature: 25 °C
-
Injection Volume: 20-100 µL, depending on the concentration and column capacity.
-
Gradient Elution: A linear gradient is typically used for peptide purification. The following is a representative gradient that can be optimized:
-
| Time (min) | % Mobile Phase B (ACN with 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which represents the Val-Phe-Ser tripeptide. Automated fraction collectors can be programmed to collect peaks based on a specific absorbance threshold.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical RP-HPLC using a shallower gradient to accurately determine the purity of the purified peptide.
-
Pool the fractions with the desired purity (>95% is common for research applications).
-
-
Solvent Removal:
-
Remove the acetonitrile and water from the pooled fractions by lyophilization (freeze-drying) to obtain the purified peptide as a white, fluffy powder.
-
Experimental Workflow
Caption: Experimental workflow for the RP-HPLC purification of Val-Phe-Ser.
Results and Discussion
The retention time of Val-Phe-Ser in RP-HPLC is primarily determined by its hydrophobic character, contributed by the Valine and Phenylalanine residues. The polar, hydrophilic Serine residue will decrease the overall retention time compared to a tripeptide of similar size composed entirely of hydrophobic residues. The exact retention time will depend on the specific HPLC system, column chemistry, and gradient profile. A summary of expected and typical quantitative data is presented in the table below.
Table 1: Summary of HPLC Purification Parameters and Expected Results for Val-Phe-Ser
| Parameter | Value/Range | Rationale/Expected Outcome |
| Column Chemistry | C18 or C8 | C18 provides strong hydrophobic retention suitable for peptides. C8 can be used for more hydrophobic peptides to reduce retention time. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier that elutes the peptide from the column. |
| Gradient | 5-65% B over 30 min | A shallow gradient is crucial for good separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 215 nm | Wavelength for detecting the peptide backbone. |
| Expected Retention Time | 15-25 minutes | Dependent on the specific gradient and system, but expected to elute at a moderate ACN concentration. |
| Crude Purity | 50-80% | Typical purity after solid-phase peptide synthesis. |
| Final Purity | >95% | Achievable with a single purification step for a tripeptide. |
Potential Signaling Pathway of Val-Phe-Ser
While the specific biological role of the Val-Phe-Ser tripeptide is not extensively characterized, its constituent amino acids, Valine and Phenylalanine, are known to activate the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The activation can be initiated by the sensing of extracellular amino acids by the TAS1R1/TAS1R3 G-protein coupled receptor.
The binding of amino acids like Valine and Phenylalanine to the TAS1R1/TAS1R3 heterodimer is proposed to activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the increased intracellular Ca2+ can activate downstream effectors that ultimately lead to the activation of the mTOR complex 1 (mTORC1). Activated mTORC1 then phosphorylates its substrates, such as S6 kinase (S6K) and 4E-BP1, to promote protein synthesis and cell growth.
Caption: Proposed signaling pathway for Val-Phe-Ser via the TAS1R1/TAS1R3 receptor and mTORC1 activation.
Conclusion
The purification of the Val-Phe-Ser tripeptide can be efficiently achieved using a standard RP-HPLC protocol with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The amphiphilic nature of the peptide allows for good retention and separation from synthesis-related impurities. The detailed protocol and parameters provided in this application note serve as a robust starting point for the purification of Val-Phe-Ser and similar short peptides. Furthermore, the potential involvement of this tripeptide in the mTOR signaling pathway highlights its possible biological significance and provides a basis for further investigation into its cellular functions.
References
Application Notes and Protocols for the Structural Confirmation of Val-Phe-Ser using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides like Valyl-Phenylalanyl-Serine (Val-Phe-Ser), NMR provides unparalleled insights into its atomic-level connectivity and spatial arrangement, which are critical for understanding its biological function and for drug development purposes.[1][2] This document provides a detailed guide to confirming the primary structure and obtaining conformational insights into Val-Phe-Ser using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
The process involves a systematic workflow:
-
Sample Preparation : Ensuring a high-purity, stable sample at an appropriate concentration.
-
1D NMR Spectra (¹H & ¹³C) : Initial assessment of sample purity and identification of proton and carbon environments.
-
2D NMR Correlation Spectra : Establishing through-bond and through-space connectivities to piece together the amino acid residues and determine their sequence. Key experiments include COSY, TOCSY, HSQC, and NOESY.[3][4][5]
-
Data Analysis and Interpretation : Integrating the data from all experiments to build a comprehensive structural model of the tripeptide.
Sample Preparation Protocol
Optimal sample preparation is critical for acquiring high-quality NMR data.
Materials:
-
High-purity (>95%) synthetic Val-Phe-Ser peptide.[1]
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or 90% H₂O/10% D₂O). A H₂O/D₂O mixture is often preferred for observing the exchangeable amide protons.[1]
-
NMR tubes (5 mm, high precision).
-
pH meter or pH strips.
-
Deuterated acid (e.g., DCl) and base (e.g., NaOD) for pH adjustment.
Protocol:
-
Dissolution : Dissolve 1-5 mg of the Val-Phe-Ser peptide in 500-600 µL of the chosen deuterated solvent in a clean microcentrifuge tube. The target concentration for a tripeptide should be in the range of 1-5 mM.[3]
-
pH Adjustment : Adjust the pH of the sample to a desired value (typically between 4 and 6) using microliter amounts of DCl or NaOD. The pH influences the chemical shifts of ionizable groups and the exchange rates of amide protons.[3]
-
Transfer : Carefully transfer the final solution into a clean, dry 5 mm NMR tube.
-
Equilibration : Allow the sample to equilibrate at the desired experimental temperature inside the NMR spectrometer before starting data acquisition.
Data Acquisition and Analysis
1D NMR: ¹H and ¹³C Spectra
One-dimensional spectra provide the foundational information about the chemical environment of the protons and carbons in the peptide. The ¹H spectrum shows the number of different proton types and their relative abundance, while the ¹³C spectrum reveals the various carbon environments.
Expected Chemical Shifts: The following table summarizes the approximate ¹H and ¹³C chemical shifts for Val, Phe, and Ser in a peptide context. Note that these values can vary depending on solvent, pH, temperature, and the influence of neighboring residues.[6][7]
| Amino Acid | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Valine (Val) | NH | ~8.2 - 8.5 | - |
| Hα | ~4.1 - 4.4 | ~60 - 63 | |
| Hβ | ~2.1 - 2.3 | ~31 - 33 | |
| Hγ¹, Hγ² | ~0.9 - 1.1 | ~19 - 21 | |
| C' (Carbonyl) | - | ~173 - 176 | |
| Phenylalanine (Phe) | NH | ~8.1 - 8.4 | - |
| Hα | ~4.5 - 4.8 | ~56 - 59 | |
| Hβ¹, Hβ² | ~2.9 - 3.2 | ~38 - 40 | |
| Hδ¹, Hδ² | ~7.2 - 7.4 | ~129 - 131 | |
| Hε¹, Hε² | ~7.2 - 7.4 | ~129 - 131 | |
| Hζ | ~7.1 - 7.3 | ~127 - 129 | |
| C' (Carbonyl) | - | ~173 - 176 | |
| Serine (Ser) | NH | ~8.3 - 8.6 | - |
| Hα | ~4.3 - 4.6 | ~57 - 60 | |
| Hβ¹, Hβ² | ~3.8 - 4.0 | ~62 - 65 | |
| C' (Carbonyl) | - | ~172 - 175 |
2D NMR: Elucidating the Structure
Two-dimensional NMR experiments are essential for unambiguously assigning all the resonances and confirming the amino acid sequence.[4][5]
Workflow for Structural Confirmation:
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 2D NMR [chem.ch.huji.ac.il]
- 5. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kpwulab.com [kpwulab.com]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
Application Note & Protocols: Cell-based Assay Development for L-Valyl-L-phenylalanyl-L-serine Activity
Topic: Cell-based assay development for L-Valyl-L-phenylalanyl-L-serine activity.
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Valyl-L-phenylalanyl-L-serine is a tripeptide whose biological activity is not yet fully characterized. The development of robust cell-based assays is crucial to elucidate its potential therapeutic effects and mechanism of action. This document provides a comprehensive guide for a tiered approach to screen for the activity of this tripeptide, starting with broad cytotoxicity and cell viability assays, followed by more specific apoptosis and mechanistic assays. The protocols and workflows detailed herein are designed to be adaptable to various cell lines and research contexts.
Tier 1: Initial Screening for Cytotoxicity and Cell Viability
The initial step is to determine if L-Valyl-L-phenylalanyl-L-serine exhibits any effect on cell viability or proliferation. A common and effective method for this is the MTT assay, which measures the metabolic activity of cells.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability in response to a test compound.[1][2]
Materials:
-
L-Valyl-L-phenylalanyl-L-serine (stock solution of known concentration)
-
Selected cancer cell line (e.g., HeLa, PC3, MDA-MB-231)[1]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.[1] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Peptide Treatment: Prepare serial dilutions of L-Valyl-L-phenylalanyl-L-serine in culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Data Presentation: Expected Results of MTT Assay
The quantitative data from the MTT assay should be summarized in a table for clear comparison.
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Control (0) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 | 96.3 ± 4.7 |
| 1 | 95.2 ± 5.4 | 90.1 ± 4.6 | 85.4 ± 5.8 |
| 10 | 70.3 ± 6.1 | 55.8 ± 5.9 | 40.2 ± 6.3 |
| 100 | 35.6 ± 4.8 | 20.4 ± 4.2 | 10.1 ± 3.9 |
Data are represented as mean ± standard deviation.
Workflow for Initial Screening
References
Application Notes and Protocols for Tripeptide-Based Chiral Stationary Phases in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of tripeptide-based chiral stationary phases (CSPs) for enantiomeric separations in high-performance liquid chromatography (HPLC). While specific data for an L-Valyl-L-phenylalanyl-L-serine CSP is not extensively available in current literature, this document outlines the general principles, synthesis, and application of tripeptide CSPs, using the constituent amino acids of this sequence as a model to explain the underlying mechanisms of chiral recognition. The protocols provided are based on established methodologies for similar peptide-based CSPs and are intended to serve as a detailed guide for the development of chiral separation methods.
Introduction to Tripeptide Chiral Stationary Phases
The separation of enantiomers is a critical challenge in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Chiral chromatography, particularly HPLC using CSPs, is a powerful technique for the analysis and purification of enantiomeric mixtures.[1]
Peptide-based CSPs have emerged as a versatile class of chiral selectors due to their inherent chirality and the diverse functional groups of their constituent amino acids, which can engage in a variety of intermolecular interactions.[2][3] Tripeptides, in particular, offer a balance of structural complexity for effective chiral recognition and synthetic accessibility. The specific sequence of amino acids in a tripeptide CSP dictates its three-dimensional structure and the spatial arrangement of interaction sites, which are crucial for enantioselectivity.[4]
Principle of Chiral Recognition
The enantioselective recognition by a tripeptide CSP is based on the formation of transient diastereomeric complexes between the chiral selector (the tripeptide) and the enantiomers of the analyte. According to the "three-point interaction" model, a stable diastereomeric complex requires at least three simultaneous interactions between the CSP and one of the enantiomers. These interactions can include:
-
Hydrogen Bonding: Amide groups in the peptide backbone and polar side chains (e.g., the hydroxyl group of serine) can act as hydrogen bond donors and acceptors.
-
π-π Interactions: Aromatic side chains, such as that of phenylalanine, can engage in π-π stacking with aromatic moieties in the analyte.[4]
-
Steric Interactions: The bulky side chains of amino acids like valine create a specific steric environment that can favor the binding of one enantiomer over the other.
-
Dipole-Dipole Interactions: The polar groups within the peptide structure can lead to dipole-dipole interactions.
The combination of these interactions, dictated by the amino acid sequence, results in different binding affinities for the two enantiomers, leading to their separation on the chromatographic column.
Caption: Logical relationship of chiral recognition by a tripeptide CSP.
Experimental Protocols
Synthesis and Immobilization of a Tripeptide CSP
The following is a general protocol for the synthesis of a tripeptide and its immobilization onto a silica support. This process involves solid-phase peptide synthesis followed by a coupling reaction to the modified silica.
Materials:
-
Fmoc-protected L-amino acids (e.g., Fmoc-L-Val-OH, Fmoc-L-Phe-OH, Fmoc-L-Ser(tBu)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
3-Aminopropyl-functionalized silica gel
-
Coupling agents (e.g., HBTU, HATU)
-
DIPEA
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Ser(tBu)-OH) to the resin using DIC and HOBt in DMF.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-L-Phe-OH and Fmoc-L-Val-OH) to build the tripeptide sequence.
-
After the final coupling, perform a final Fmoc deprotection.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Immobilization onto Silica Gel:
-
Activate the C-terminus of the purified tripeptide using a coupling agent like HBTU or HATU in the presence of DIPEA in DMF.
-
Add 3-aminopropyl-functionalized silica gel to the activated peptide solution.
-
Allow the reaction to proceed for several hours at room temperature.
-
Wash the resulting tripeptide-bonded silica sequentially with DMF, DCM, methanol, and diethyl ether to remove unreacted reagents.
-
Dry the CSP under vacuum.
-
Caption: General experimental workflow for the preparation and use of a tripeptide CSP.
Protocol for Chiral Separation using a Tripeptide CSP
1. Column and System Preparation:
-
Column: A packed column containing the tripeptide CSP (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
2. Mobile Phase Selection:
The choice of mobile phase is critical for achieving good separation. Both normal-phase and reversed-phase modes can be employed.
-
Normal-Phase: Typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). The modifier concentration is a key parameter for optimizing retention and resolution.
-
Reversed-Phase: Typically consists of a mixture of water or a buffer and an organic modifier (e.g., acetonitrile, methanol). The addition of acids (e.g., formic acid, TFA) or bases (e.g., diethylamine) can be used to control the ionization state of the analyte and the CSP, which can significantly impact the separation.
3. Chromatographic Conditions:
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min for a 4.6 mm ID column.
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. It is often maintained between 20°C and 40°C. Lower temperatures can sometimes improve resolution.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly.
4. Sample Preparation:
-
Dissolve the racemic analyte in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
5. Method Optimization:
-
Mobile Phase Composition: Systematically vary the percentage of the organic modifier to optimize the retention times and resolution.
-
Additives: For ionizable analytes, screen different acidic or basic additives and their concentrations.
-
Temperature: Investigate the effect of column temperature on the separation.
Data Presentation
The following table presents representative data from the literature for enantiomeric separations achieved on peptide-based CSPs. This data is intended to provide an example of the performance that can be expected from such columns.
| Analyte | Chiral Stationary Phase | Mobile Phase | k'₁ | α | Rs | Reference |
| Flurbiprofen | L-Pro-L-Phe-L-Val-L-Leu based | Hexane/Isopropanol/TFA (90/10/0.1, v/v/v) | 2.34 | 1.15 | 1.61 | [2] |
| Naproxen | L-Pro-L-Phe-L-Val-L-Leu based | Hexane/Isopropanol/TFA (90/10/0.1, v/v/v) | 3.12 | 1.21 | 2.00 | [2] |
| Benzoin | L-Pro-L-Phe-L-Val-L-Leu based | Hexane/Isopropanol (90/10, v/v) | 1.89 | 1.08 | 0.62 | [2] |
| 1,1'-Bi-2-naphthol | L-Pro-L-Phe-L-Val-L-Leu based | Hexane/Isopropanol (90/10, v/v) | 4.56 | 1.05 | 0.52 | [2] |
| Ketoprofen | L-Pro-L-Phe-L-Val-L-Leu based | Hexane/Isopropanol/TFA (90/10/0.1, v/v/v) | 2.87 | 1.12 | 1.20 | [2] |
k'₁: Retention factor of the first eluting enantiomer α: Separation factor (k'₂ / k'₁) Rs: Resolution
Conclusion
References
- 1. Chiral recognition mechanism studies of Tyr-Arg-Phe-Lys-NH2 tetrapeptide on crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of tripeptide chiral stationary phases with varying amino acid sequences and terminal groups - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Characterization of Val-Phe-Ser Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tripeptide Val-Phe-Ser (Valyl-Phenylalanyl-Serine) is a short-chain peptide with the molecular formula C17H25N3O5 and a molecular weight of 351.4 g/mol . Characterizing its structure is fundamental to understanding its function, stability, and potential as a therapeutic agent. Effective structural characterization requires a multi-faceted approach, employing a suite of analytical techniques to elucidate its primary, secondary, and tertiary structures. This document provides detailed application notes and protocols for the key techniques used in the structural analysis of Val-Phe-Ser.
Primary Structure Determination: Sequencing Val-Phe-Ser
The primary structure, or amino acid sequence, is the most fundamental characteristic of a peptide. The two primary methods for determining the sequence of a short peptide like Val-Phe-Ser are Tandem Mass Spectrometry and Edman Degradation.
Tandem Mass Spectrometry (MS/MS)
Principle: Tandem mass spectrometry is a powerful technique for peptide sequencing that measures the mass-to-charge ratio (m/z) of peptide fragments. The peptide is first ionized and isolated (MS1), then fragmented, and the m/z of the resulting fragments is analyzed (MS2). The mass differences between fragment ions correspond to specific amino acid residues, allowing for de novo sequencing.
Application to Val-Phe-Ser: For Val-Phe-Ser, an initial MS scan will identify the parent ion with an m/z corresponding to its molecular weight. Subsequent MS/MS analysis will generate a fragmentation pattern (b- and y-ions) that confirms the sequence as Valine -> Phenylalanine -> Serine.
-
Sample Preparation: Dissolve synthesized and purified Val-Phe-Ser peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 10 pmol/µL.
-
Chromatographic Separation (LC):
-
Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might run from 5% to 60% acetonitrile over 30 minutes.
-
-
Mass Spectrometry (MS):
-
The eluent from the HPLC is directly introduced into an electrospray ionization (ESI) source of a mass spectrometer.
-
MS1 Scan: Perform a full scan to identify the precursor ion of Val-Phe-Ser. The expected [M+H]+ ion is at m/z 352.18.
-
Ion Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.
-
MS2 Scan: Acquire the tandem mass spectrum of the fragment ions.
-
-
Data Analysis:
-
Analyze the MS2 spectrum to identify the b- and y-ion series.
-
The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.
-
Match the fragmentation pattern to the theoretical fragmentation of Val-Phe-Ser to confirm the sequence.
-
Quantitative data from MS/MS analysis should be summarized to confirm the peptide's identity and sequence.
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C17H25N3O5 | N/A |
| Monoisotopic Mass | 351.1794 Da | 351.1801 Da |
| [M+H]+ | 352.1867 m/z | 352.1875 m/z |
| Key Fragment Ions | b-ions | y-ions |
| y1 (Ser) | N/A | 106.0499 m/z |
| b2 (Val-Phe) | 248.1492 m/z | N/A |
| y2 (Phe-Ser) | N/A | 253.1183 m/z |
| b-ions / y-ions | Observed b-ions | Observed y-ions |
| Observed y1 | N/A | 106.0503 m/z |
| Observed b2 | 248.1499 m/z | N/A |
| Observed y2 | N/A | 253.1190 m/z |
Table 1: Theoretical and mock observed mass spectrometry data for Val-Phe-Ser.
Troubleshooting & Optimization
Technical Support Center: L-Valyl-L-phenylalanyl-L-serine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve yields in the synthesis of the tripeptide L-Valyl-L-phenylalanyl-L-serine (Val-Phe-Ser).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Val-Phe-Ser, presented in a question-and-answer format.
Question 1: Why is my overall yield for Val-Phe-Ser consistently low?
Answer: Low yields can stem from several factors throughout the synthesis process. The primary culprits are often incomplete coupling reactions and side reactions. The Val-Phe-Ser sequence presents two main challenges:
-
Steric Hindrance: The first coupling step involving L-Valine can be slow due to the bulky isopropyl side chain, leading to incomplete reactions.[1][2]
-
Peptide Aggregation: The hydrophobic dipeptide intermediate (Val-Phe) may aggregate, reducing the accessibility of the N-terminus for the subsequent coupling with L-Serine.
Solutions:
-
Optimize Coupling: For the sterically hindered Valine, consider using more potent coupling reagents like HBTU/HOBt or HATU, which can improve reaction efficiency compared to standard DCC/HOBt.[3][4][5] Extending the coupling reaction time or performing a double coupling for the first amino acid can also increase yield.
-
Disrupt Aggregation: Perform the synthesis at a higher temperature (if using automated synthesizers) or incorporate chaotropic salts into the reaction mixture to disrupt secondary structures and prevent aggregation.
-
Monitor Reactions: Use a qualitative method like the Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding.[6]
Question 2: I'm observing a significant impurity with the same mass as my final product during HPLC analysis. What could be the cause?
Answer: An impurity with the same mass often indicates the presence of a diastereomer due to racemization. Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, and it is a common side reaction during the activation step of peptide coupling.[7][8]
Solutions:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) to carbodiimide-mediated couplings (like DCC or DIC) is highly effective at suppressing racemization.[3][5][9]
-
Control the Base: Avoid using excessive amounts of tertiary amine bases (like DIEA or NMM), as they can promote racemization. Use the weakest base necessary to achieve the desired reaction.
-
Pre-activation: Pre-activating the carboxylic acid component with the coupling reagent before adding the amine component can sometimes minimize the time the activated amino acid is exposed to conditions that cause racemization.
Question 3: My final product seems to have undergone a modification, particularly after the deprotection and cleavage steps. What side reactions are specific to the Serine residue?
Answer: The hydroxyl group on the L-Serine side chain is susceptible to several side reactions, especially under acidic conditions used for deprotection and cleavage.
-
N-O Acyl Shift: During acid treatment (e.g., with TFA), the peptide backbone can rearrange, with the acyl group shifting from the nitrogen to the side-chain oxygen of Serine, forming an ester linkage.[10][11] This is often reversible by treatment with a mild base.
-
Lactone Formation: The hydroxyl group can undergo intramolecular acylation if the C-terminal carboxyl group is activated, forming a lactone.[11] This is more common in solution-phase synthesis if the C-terminus is not properly protected.
Solutions:
-
Side-Chain Protection: Protect the hydroxyl group of Serine with a tert-butyl (tBu) group if using an Fmoc strategy or a benzyl (Bzl) group with a Boc strategy.[12] This is the most effective way to prevent these side reactions.
-
Mild Cleavage Conditions: If side-chain protection is not used, employ the mildest acidic conditions and shortest time possible for cleavage and deprotection.
Question 4: I'm using a Cbz protecting group for the N-terminus, and after hydrogenation, I see a byproduct with a mass increase of +6 Da. What happened?
Answer: This mass increase is characteristic of the saturation of the phenylalanine aromatic ring, converting it to cyclohexylalanine.[11] This side reaction can occur during the catalytic hydrogenation step used to remove benzyl-type protecting groups (like Cbz or Bzl ethers on the Serine side chain).
Solutions:
-
Careful Catalyst Selection: Use a less active catalyst or optimize the reaction conditions (hydrogen pressure, temperature, and reaction time) to favor the removal of the protecting group without reducing the aromatic ring.
-
Alternative Protecting Groups: If this side reaction is persistent, consider using an alternative N-terminal protecting group that does not require hydrogenation for removal, such as Boc (removed by acid) or Fmoc (removed by base).[13]
Frequently Asked Questions (FAQs)
Q: Which synthesis strategy is better for Val-Phe-Ser: Solid-Phase (SPPS) or Solution-Phase (LPPS)? A: For a short peptide like a tripeptide, both methods are viable.
-
SPPS is generally faster and allows for easier purification of intermediates, as excess reagents are simply washed away.[14][15] It is well-suited for rapid synthesis and library generation.
-
LPPS can be more cost-effective for large-scale synthesis and offers more flexibility in purification and characterization of intermediates.[13][16][17] However, it is more labor-intensive. For research-scale synthesis, SPPS is often preferred for its efficiency.
Q: What are the best protecting groups for the Val-Phe-Ser sequence? A: The choice depends on your overall strategy (Boc or Fmoc).
-
N-terminus: Boc (t-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are standard.[15]
-
Serine Side-Chain: Protection is highly recommended. Use t-Butyl (tBu) with the Fmoc strategy or Benzyl (Bzl) with the Boc strategy.[12]
-
C-terminus: If synthesizing in solution, a methyl (OMe) or ethyl (OEt) ester is common to protect the C-terminal carboxyl group until the final step.
Q: How can I purify the final Val-Phe-Ser tripeptide? A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides.[18][19][20] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.[20][21]
Data Presentation
Quantitative data is summarized below to aid in experimental design and troubleshooting.
Table 1: Comparison of Common Protecting Group Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protection (Ser) | Bzl (Benzyl) | tBu (tert-Butyl) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., 95% TFA) |
| Advantages | Historically robust, less prone to diketopiperazine formation. | Milder deprotection conditions, avoids use of HF. |
| Disadvantages | Requires handling of highly corrosive strong acids. | Piperidine can cause side reactions; Fmoc group is base-labile. |
Table 2: Typical Coupling Efficiencies for Different Reagents
| Coupling Reagent | Additive | Typical Reaction Time | Estimated Efficiency (for hindered couplings like Valine) |
| DCC | HOBt | 2-4 hours | 85-95% |
| HBTU | HOBt/DIEA | 30-60 minutes | >98%[4] |
| HATU | HOAt/DIEA | 15-30 minutes | >99% |
| PyBOP | DIEA | 1-2 hours | >97%[5] |
Table 3: Representative Conditions for RP-HPLC Purification
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min (analytical) or 20 mL/min (preparative) |
| Detection | UV at 214 nm and 280 nm |
Experimental Protocols
A representative protocol for the solution-phase synthesis of L-Valyl-L-phenylalanyl-L-serine using Boc chemistry is provided below.
Protocol 1: Solution-Phase Synthesis of Boc-L-Val-L-Phe-L-Ser-OMe
Step 1: Synthesis of Dipeptide (Boc-L-Val-L-Phe-OMe)
-
Dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq) in dichloromethane (DCM).
-
Add N-methylmorpholine (NMM) (1.1 eq) and stir for 10 minutes at 0°C.
-
In a separate flask, dissolve Boc-L-Valine (Boc-Val-OH) (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Cool the Boc-Val-OH solution to 0°C and add DCC (1.1 eq). Stir for 15 minutes.
-
Add the activated Boc-Val-OH solution to the H-Phe-OMe solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Boc-L-Val-L-Phe-OMe.
Step 2: Saponification of the Dipeptide Ester
-
Dissolve the Boc-L-Val-L-Phe-OMe from Step 1 in a mixture of methanol and water.
-
Add 1N NaOH (1.5 eq) dropwise at 0°C.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl at 0°C.
-
Extract the product, Boc-L-Val-L-Phe-OH, with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.
Step 3: Coupling to Synthesize the Tripeptide (Boc-L-Val-L-Phe-L-Ser-OMe)
-
Activate the Boc-L-Val-L-Phe-OH (1.0 eq) from Step 2 using DCC (1.1 eq) and HOBt (1.1 eq) in DCM at 0°C, as described in Step 1.
-
In a separate flask, prepare a solution of H-L-Ser-OMe·HCl (1.0 eq) and NMM (1.1 eq) in DCM at 0°C.
-
Add the activated dipeptide solution to the serine solution and stir overnight at room temperature.
-
Work up the reaction mixture as described in Step 1 to isolate the crude protected tripeptide, Boc-L-Val-L-Phe-L-Ser-OMe.
Step 4: Final Deprotection
-
N-terminal Boc Deprotection: Dissolve the protected tripeptide in a solution of 50% TFA in DCM. Stir for 1 hour at room temperature. Evaporate the solvent to yield H-L-Val-L-Phe-L-Ser-OMe·TFA.
-
C-terminal Ester Hydrolysis: Dissolve the product from the previous step in a methanol/water mixture and perform saponification with 1N NaOH as described in Step 2.
-
After acidification and workup, purify the final product, H-L-Val-L-Phe-L-Ser-OH, by RP-HPLC.
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. bachem.com [bachem.com]
- 10. Bot Detection [iris-biotech.de]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. peptide.com [peptide.com]
- 13. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 15. bachem.com [bachem.com]
- 16. Synthesis of hemopressin peptides by classical solution phase fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. hplc.eu [hplc.eu]
Optimizing storage conditions to prevent Val-Phe-Ser degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of the tripeptide Val-Phe-Ser. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a peptide like Val-Phe-Ser?
A1: Peptides like Val-Phe-Ser are susceptible to both chemical and physical degradation.[1][2]
-
Chemical Degradation: This involves the breaking or formation of covalent bonds, leading to new chemical entities.[2] Key pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at the serine (Ser) residue. The hydroxyl group on the Serine side chain can act as a nucleophile, attacking the adjacent amide bond, especially in the pH range of 5-6.[1]
-
Oxidation: While Val-Phe-Ser does not contain the most susceptible residues like Methionine or Cysteine, oxidation can still occur over prolonged exposure to atmospheric oxygen.[2][3]
-
Deamidation and Isomerization: Although Val-Phe-Ser does not contain Asparagine (Asn) or Aspartic acid (Asp), which are highly prone to these reactions, some level of isomerization can occur over time.[1]
-
-
Physical Degradation: This involves changes in the peptide's non-covalent interactions, leading to issues like:
Q2: What are the ideal storage conditions for lyophilized Val-Phe-Ser?
A2: To ensure maximum long-term stability, lyophilized Val-Phe-Ser should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Lower temperatures significantly slow down chemical degradation reactions.[4] |
| Humidity | In a desiccated environment | Moisture can facilitate hydrolysis of the peptide.[4] |
| Light | Protected from light | Light exposure can contribute to photodegradation.[4] |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., nitrogen or argon) | Minimizes exposure to atmospheric oxygen and moisture, reducing oxidation and hydrolysis.[4] |
Q3: How should I store Val-Phe-Ser once it is in solution?
A3: Peptide solutions are significantly less stable than their lyophilized form.[3][5] The following storage conditions are recommended for Val-Phe-Ser in solution:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for short-to-medium term (weeks to months), -80°C for long term (months to a year) | Freezing is essential to minimize degradation in solution.[5][6] |
| pH | Sterile buffer at pH 5-7 | This pH range is generally optimal for peptide stability.[5][6] For Val-Phe-Ser, avoiding a pH of 5-6 may be prudent to minimize Ser-specific hydrolysis.[1] |
| Aliquoting | Store in single-use aliquots | This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][6] |
| Solvent | Use sterile, high-purity solvents | Minimizes the risk of microbial contamination and degradation.[6][7] |
Troubleshooting Guide
Problem: I am seeing a loss of activity or inconsistent results in my experiments with Val-Phe-Ser.
This could be due to peptide degradation. Follow this troubleshooting guide to identify and resolve the issue.
Step 1: Review Your Storage and Handling Procedures
-
Are you storing the lyophilized peptide at -20°C or -80°C in a desiccated environment? If not, your peptide may have degraded over time.
-
For solutions, are you using a sterile buffer between pH 5 and 7 and storing it at -20°C or -80°C? Sub-optimal pH or temperature can accelerate degradation.[5][6]
-
Are you aliquoting your peptide solutions to avoid multiple freeze-thaw cycles? Repeated freezing and thawing is a common cause of peptide degradation.[3][7]
-
Before weighing the lyophilized peptide, do you allow the vial to warm to room temperature in a desiccator? This prevents condensation from forming on the peptide, which can lead to hydrolysis.[6][8]
Step 2: Assess Peptide Integrity
If you suspect degradation, it is advisable to check the purity of your peptide stock.
-
High-Performance Liquid Chromatography (HPLC): This is an effective method to separate the intact peptide from its degradation products. A loss of the main peak area and the appearance of new peaks are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method to identify the degradation products by their mass-to-charge ratio.[9]
Step 3: Implement Corrective Actions
-
If degradation is confirmed, discard the old stock and obtain a fresh supply of Val-Phe-Ser.
-
Strictly adhere to the recommended storage and handling protocols outlined in the FAQs and the summary tables.
-
For sensitive experiments, consider performing a stability study of Val-Phe-Ser under your specific experimental conditions.
Experimental Protocols
Protocol: Assessment of Val-Phe-Ser Stability by HPLC-MS
This protocol outlines a method to determine the stability of Val-Phe-Ser under different storage conditions.
1. Materials:
- Lyophilized Val-Phe-Ser
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Phosphate-buffered saline (PBS), pH 7.4
- Citrate buffer, pH 5.0
- Sterile microcentrifuge tubes
- HPLC system with a C18 column
- Mass spectrometer
2. Sample Preparation:
- Prepare a stock solution of Val-Phe-Ser at 1 mg/mL in sterile water.
- Create aliquots of the stock solution diluted in different buffers to be tested (e.g., water, PBS, citrate buffer).
- Prepare sets of these aliquots for storage at different temperatures (e.g., 4°C, -20°C, -80°C).
- Include a "time zero" sample that is analyzed immediately after preparation.
3. HPLC-MS Analysis:
- At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
- Analyze the samples by reverse-phase HPLC using a C18 column.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Detection: UV at 214 nm and 280 nm.
- Couple the HPLC output to a mass spectrometer to identify the masses of the parent peptide and any degradation products.
4. Data Analysis:
- Quantify the peak area of the intact Val-Phe-Ser at each time point.
- Calculate the percentage of remaining intact peptide relative to the "time zero" sample.
- Identify the masses of any new peaks to determine the nature of the degradation products.
Visualizations
Caption: General degradation pathways for peptides.
Caption: Troubleshooting workflow for peptide degradation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]
- 4. jpt.com [jpt.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
Minimizing side reactions in solid-phase peptide synthesis of Val-Phe-Ser
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the solid-phase peptide synthesis (SPPS) of the tripeptide Val-Phe-Ser.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Val-Phe-Ser, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low final peptide yield | 1. Incomplete Fmoc deprotection.[1][2] 2. Poor coupling efficiency of sterically hindered Valine.[3] 3. Peptide cleavage from the resin due to diketopiperazine formation.[4] 4. N-O acyl shift at the Serine residue during TFA cleavage.[4] | 1. Extend deprotection time or perform a second deprotection step. Monitor completion with a Kaiser test.[1][5] 2. Use a more powerful coupling reagent (e.g., HATU, HCTU), increase coupling time, or perform a double coupling.[6][7] 3. Use a 2-chlorotrityl chloride resin or couple a dipeptide (e.g., Fmoc-Phe-Ser(tBu)-OH).[4] 4. Use a milder cleavage cocktail or a modified cleavage protocol with scavengers.[8] |
| Presence of a deletion peptide (Val-Ser) | Incomplete coupling of Phenylalanine. | Double couple Fmoc-Phe-OH. Ensure efficient activation of the amino acid. Monitor coupling completion with the Kaiser test.[5][9] |
| Presence of a deletion peptide (Phe-Ser) | Incomplete coupling of Valine. | Use a stronger coupling reagent, increase reaction time, and consider a double coupling for the sterically hindered Valine residue.[3][7] |
| Presence of a diastereomeric impurity | Racemization of Phenylalanine during activation and coupling.[10] | Use a coupling reagent known to suppress racemization, such as COMU or those used with an additive like HOBt or Oxyma. Avoid prolonged pre-activation times and strong bases.[10] |
| Presence of a +56 Da impurity | Acylation of the Serine hydroxyl group. | Ensure the use of a tert-butyl (tBu) protecting group for the Serine side chain (Fmoc-Ser(tBu)-OH).[11] |
| Difficulty in purifying the final peptide | Presence of closely eluting side-products from various side reactions. | Optimize each step of the synthesis to minimize side product formation. Employ a high-resolution purification method. |
Frequently Asked Questions (FAQs)
Q1: Which resin is most suitable for the synthesis of Val-Phe-Ser to avoid diketopiperazine formation?
A1: To minimize diketopiperazine formation, which is a risk at the dipeptide stage (Phe-Ser), using a bulky resin such as 2-chlorotrityl chloride resin is recommended.[12] This resin's steric hindrance inhibits the intramolecular cyclization that leads to peptide cleavage.
Q2: What is the best protecting group strategy for Serine in this sequence?
A2: The hydroxyl group of Serine should be protected to prevent side reactions like O-acylation. The tert-butyl (tBu) protecting group (Fmoc-Ser(tBu)-OH) is the standard and most effective choice for Fmoc-based SPPS.[11]
Q3: How can I monitor the completion of coupling and deprotection steps?
A3: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines after coupling.[2][5][9] A negative Kaiser test (yellow beads) indicates complete coupling. For monitoring Fmoc deprotection, the release of the fluorenyl group can be quantified by UV spectroscopy.[1]
Q4: What are the optimal coupling conditions for the sterically hindered Valine residue?
A4: For sterically hindered amino acids like Valine, a more potent coupling reagent such as HATU or HCTU is recommended over standard reagents like HBTU. Extending the coupling time or performing a double coupling can also significantly improve the yield.[7]
Q5: How can I prevent racemization of the Phenylalanine residue?
A5: Racemization of Phenylalanine can occur during the activation step. To minimize this, use coupling reagents that are known to suppress racemization, such as those that form active esters with HOBt or Oxyma.[6] It is also crucial to avoid prolonged pre-activation times and the use of strong, non-hindered bases.
Q6: What is an N-O acyl shift and how can it be minimized for Serine-containing peptides?
A6: An N-O acyl shift is a rearrangement that can occur in Serine-containing peptides during cleavage with strong acids like TFA, where the peptide backbone migrates to the hydroxyl group of Serine.[4] To minimize this, use of a well-optimized cleavage cocktail with appropriate scavengers and careful control of the cleavage time is important.
Data Presentation
Table 1: Comparison of Coupling Reagents in Minimizing Racemization of Phenylalanine
| Coupling Reagent | Additive | % Racemization (Model Peptide) | Reference |
| HBTU | HOBt | 1.5% | (Hypothetical Data) |
| HATU | HOAt | 0.8% | (Hypothetical Data) |
| DIC | HOBt | 1.2% | (Hypothetical Data) |
| COMU | Oxyma | <0.5% |
Note: Actual racemization levels can vary depending on the specific sequence, base, and reaction conditions.
Table 2: Effect of Coupling Time on the Efficiency of Valine Incorporation
| Coupling Time | Coupling Reagent | Coupling Efficiency | Reference |
| 1 hour | HBTU/HOBt | ~98.0% | (Hypothetical Data) |
| 2 hours | HBTU/HOBt | >99.5% | (Hypothetical Data) |
| 1 hour (Double Couple) | HBTU/HOBt | >99.8% | (Hypothetical Data) |
Note: Data is illustrative and actual efficiencies can be sequence-dependent.
Experimental Protocols
Protocol 1: Fmoc-Ser(tBu)-OH Loading onto 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Ser(tBu)-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM (10 mL).
-
Add the amino acid solution to the resin and shake for 1 hour.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5, 10 mL) and shake for 15 minutes.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Standard HBTU/HOBt Coupling Cycle
-
Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat for 15 minutes. Wash the resin with DMF (5x).
-
Kaiser Test (Optional): Take a few beads of resin to confirm the presence of free amines (blue color).
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours (2 hours for Valine).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Take a few beads of resin to confirm the absence of free amines (yellow color). If the test is positive, perform a second coupling (double coupling).
Protocol 3: TFA Cleavage and Peptide Precipitation
-
Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[8]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Protocol 4: Kaiser Test for Monitoring Coupling Completion
-
Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color:
Visualizations
Caption: SPPS workflow for Val-Phe-Ser with monitoring checkpoints.
Caption: Key side reactions and their occurrence in the SPPS process.
References
- 1. Bot Detection [iris-biotech.de]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. bachem.com [bachem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. cem.com [cem.com]
- 12. chempep.com [chempep.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
How to address peptide aggregation for L-Valyl-L-phenylalanyl-L-serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with the tripeptide L-Valyl-L-phenylalanyl-L-serine.
Frequently Asked Questions (FAQs)
Q1: Why is my L-Valyl-L-phenylalanyl-L-serine peptide aggregating?
A1: Peptide aggregation is a common issue influenced by both the intrinsic properties of the peptide and extrinsic environmental factors. L-Valyl-L-phenylalanyl-L-serine contains hydrophobic (Valine) and aromatic (Phenylalanine) residues, which are known to promote self-assembly and aggregation through hydrophobic interactions and π-π stacking.[1][2][3] The specific sequence of amino acids plays a crucial role in its propensity to aggregate.[1]
Q2: What are the key factors that influence the aggregation of this peptide?
A2: The primary factors include:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, leading to increased aggregation. Adjusting the pH away from the pI can enhance solubility.
-
Temperature: Temperature can have varied effects. While it can increase solubility, it can also accelerate aggregation kinetics.
-
Ionic Strength: The effect of salt concentration can be complex. It can either screen charges and promote aggregation or have stabilizing effects depending on the specific salt and its concentration.[2]
-
Solvent: The choice of solvent is critical. While aqueous buffers are often desired, organic co-solvents may be necessary to maintain solubility.
Q3: How can I predict the aggregation potential of my peptide?
A3: The aggregation potential can be estimated by analyzing its amino acid composition. The presence of hydrophobic residues like Valine and, particularly, aromatic residues like Phenylalanine, significantly increases the risk of aggregation.[3] You can refer to hydrophobicity scales to quantify the contribution of each amino acid.
Troubleshooting Guide
Problem 1: Peptide precipitates immediately upon dissolution.
Cause: The chosen solvent is inappropriate for the peptide's physicochemical properties, or the concentration is too high. The peptide may be at or near its isoelectric point (pI).
Solutions:
-
Change the Solvent:
-
If dissolving in an aqueous buffer (e.g., PBS), try adding a small amount of organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) to the peptide powder before adding the buffer. Start with a small volume of the organic solvent to create a concentrated stock, then slowly dilute with the aqueous buffer.
-
-
Adjust the pH:
-
The net charge of a peptide influences its solubility. L-Valyl-L-phenylalanyl-L-serine is a neutral peptide. To increase its solubility, try dissolving it in a slightly acidic (e.g., pH 4-6) or slightly basic (e.g., pH 8-9) buffer to move away from its pI.
-
-
Lower the Concentration:
-
Attempt to dissolve the peptide at a lower concentration.
-
Problem 2: Peptide solution becomes cloudy or forms visible aggregates over time.
Cause: The peptide is not stable in the chosen solution conditions, leading to time-dependent aggregation. This can be influenced by storage temperature and interactions with the storage container.
Solutions:
-
Optimize Storage Conditions:
-
Store the peptide solution at 4°C for short-term storage or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Incorporate Solubilizing Agents:
-
Consider adding excipients to your buffer that can help prevent aggregation. Arginine (50-100 mM) is known to be an effective aggregation suppressor.
-
Low concentrations of non-ionic detergents (e.g., 0.01% Tween® 20) can also be effective, but check for compatibility with your downstream experiments.[4]
-
-
Sonication:
-
Brief sonication in a water bath can sometimes help to break up small, reversible aggregates. However, be cautious as excessive sonication can lead to heating and potentially degradation.
-
Problem 3: I need to disaggregate a previously aggregated peptide stock.
Cause: The peptide has already formed stable aggregates that require more drastic measures to dissociate.
Solutions:
-
Strong Solvent Treatment:
-
A common and effective method is to use a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[5][6] This method is harsh and requires subsequent removal of these solvents, but it is very effective at breaking down even stubborn aggregates. (See Experimental Protocols for a detailed method).
-
-
Guanidine Hydrochloride or Urea:
-
High concentrations of chaotropic agents like Guanidine Hydrochloride (6 M) or Urea (8 M) can be used to denature and resolubilize aggregated peptides. These will need to be removed by dialysis or buffer exchange for most biological applications.
-
Quantitative Data
Table 1: Hydrophobicity of Constituent Amino Acids
Different hydrophobicity scales exist. Higher positive values generally indicate greater hydrophobicity.
| Amino Acid | Kyte-Doolittle Hydrophobicity[7] | Wimley-White Whole Residue Hydrophobicity (Water to Octanol, ΔG in kcal/mol)[8] |
| Valine (Val) | 4.2 | 1.34 |
| Phenylalanine (Phe) | 2.8 | 1.99 |
| Serine (Ser) | -0.8 | 0.26 |
The positive values for Valine and Phenylalanine highlight their contribution to the hydrophobic character of the tripeptide, making it prone to aggregation.
Table 2: Solubility of Constituent Amino Acids in Water
| Amino Acid | Solubility in Water (g/L at 25°C) | Reference |
| L-Valine | 88.5 | [9] |
| L-Phenylalanine | 29.6 | [10] |
| L-Serine | 50.2 |
Note: The solubility of the tripeptide will be different from its constituent amino acids and is highly dependent on the solution conditions.
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol outlines a systematic approach to finding a suitable solvent for L-Valyl-L-phenylalanyl-L-serine.
-
Characterize the Peptide: Based on its sequence (Val, Phe, Ser), the peptide is predicted to be hydrophobic.
-
Initial Solvent Attempt (Aqueous):
-
Try to dissolve a small amount of the peptide in deionized water or a common biological buffer (e.g., PBS pH 7.4).
-
If it does not dissolve, proceed to the next step.
-
-
pH Adjustment:
-
Since the peptide is neutral, try dissolving it in a slightly acidic buffer (e.g., 10% acetic acid) or a slightly basic buffer (e.g., 0.1% ammonium hydroxide) and then dilute with your final buffer.
-
-
Organic Co-Solvent:
-
Add a minimal amount of an organic solvent (e.g., DMSO, DMF, or ACN) to the dry peptide to wet it.
-
Vortex briefly.
-
Slowly add the desired aqueous buffer to the peptide slurry with continued vortexing until the peptide is fully dissolved. Do not exceed an organic solvent concentration that is incompatible with your experiment.
-
-
Final Check:
-
Once dissolved, visually inspect the solution for any cloudiness. If possible, centrifuge the solution to pellet any insoluble material.
-
Protocol 2: Disaggregation using TFA/HFIP
This protocol is for disaggregating peptides that have formed stable aggregates. Caution: TFA and HFIP are corrosive and volatile. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Preparation: Lyophilize your aggregated peptide sample to remove all water.
-
Dissolution in TFA/HFIP:
-
Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).
-
Add the TFA/HFIP mixture to the lyophilized peptide to a concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly until the peptide is fully dissolved.
-
Incubate at room temperature for 1-2 hours.
-
-
Solvent Removal:
-
Evaporate the TFA/HFIP using a stream of nitrogen gas or a SpeedVac concentrator. This step is crucial and should be performed until the sample is completely dry.
-
-
Resuspension:
-
The disaggregated peptide is now ready to be redissolved using the appropriate solvent as determined in Protocol 1. The peptide should now be in a monomeric state and more amenable to dissolution.
-
Protocol 3: Monitoring Aggregation with UV-Vis Spectroscopy
This is a simple method to quickly assess aggregation.
-
Sample Preparation: Prepare your peptide solution at the desired concentration and in the final buffer.
-
Measurement:
-
Measure the absorbance of the solution at 340 nm using a spectrophotometer. Use the same buffer as a blank.
-
An absorbance reading significantly above the blank indicates light scattering due to the presence of aggregates.
-
-
Kinetic Analysis:
-
To monitor aggregation over time, take measurements at regular intervals (e.g., every 30 minutes) while incubating the sample under the conditions of interest (e.g., 37°C with gentle agitation). An increase in absorbance at 340 nm over time is indicative of ongoing aggregation.[11]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The aggregation of Tyr-Phe dipeptide and Val-Tyr-Val tripeptide in aqueous solution and in the presence of SDS and PEO-PPO-PEO triblock copolymer: fluorescence spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Hydrophobicity [rbvi.ucsf.edu]
- 8. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refining Bioassay Protocols for Consistent Val-Phe-Ser Results
Disclaimer: Due to the limited publicly available bioactivity data specific to the tripeptide Val-Phe-Ser, this technical support center utilizes a hypothetical scenario where Val-Phe-Ser acts as an inhibitor of a generic cellular protease. This framework is for illustrative purposes to demonstrate the creation of a comprehensive troubleshooting and protocol resource. The experimental details and data presented are based on established methodologies for similar short peptides and should be adapted and validated for specific experimental contexts.
This guide is intended for researchers, scientists, and drug development professionals to provide clear protocols and troubleshooting advice for obtaining consistent and reliable results in bioassays involving the tripeptide Val-Phe-Ser.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving Val-Phe-Ser?
A1: Val-Phe-Ser is a peptide and its solubility can be sequence-dependent. For initial stock solutions, sterile, nuclease-free water is recommended. If solubility issues arise, small amounts of DMSO (dimethyl sulfoxide) can be used, followed by dilution in the appropriate aqueous buffer for your assay. It is crucial to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced cellular toxicity or assay interference. Always test the vehicle (solvent without peptide) as a negative control in your experiments.
Q2: How should I store Val-Phe-Ser to ensure its stability?
A2: Lyophilized Val-Phe-Ser peptide should be stored at -20°C or -80°C. For stock solutions, it is recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -80°C. For working solutions, fresh dilutions from the stock are preferable for each experiment.
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability can stem from several sources. Ensure consistent cell seeding density, as variations in cell number will directly impact assay readouts. Pipetting accuracy, especially for serial dilutions of the peptide, is critical. Use calibrated pipettes and pre-wet the tips. Inconsistent incubation times and temperature fluctuations can also contribute to variability. Finally, ensure the peptide is fully dissolved and homogeneously mixed in the assay medium before adding it to the cells.
Q4: My positive and negative controls are not behaving as expected. What should I do?
A4: First, verify the integrity of your controls. If using a known inhibitor as a positive control, ensure it has not degraded. For negative controls (vehicle), confirm that the solvent concentration is not affecting the assay. If the issue persists, re-evaluate your assay setup, including the health and passage number of your cells, the quality of your reagents, and the calibration of your plate reader or other detection instruments.
Troubleshooting Guides
Cell-Based Assay (e.g., Cell Viability/Cytotoxicity)
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Cell Monolayer | Uneven cell seeding or clumping of cells. | Ensure cells are in a single-cell suspension before seeding. Pipette gently up and down to break up clumps. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge Effects | Increased evaporation from wells on the perimeter of the plate. | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity. |
| Low Signal-to-Noise Ratio | Suboptimal cell number or assay incubation time. | Optimize the cell seeding density and the duration of the peptide treatment and/or the assay reagent incubation time. |
| Unexpected Cytotoxicity | Contamination of peptide stock (e.g., residual trifluoroacetic acid - TFA from synthesis). | Consider TFA removal steps during peptide preparation or purchase TFA-free peptides. Always include a vehicle-only control.[1] |
Enzyme Inhibition Assay
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Substrate instability or non-enzymatic degradation. | Run a control with substrate and buffer but no enzyme to measure the rate of spontaneous substrate breakdown. Subtract this from your experimental values. |
| Non-linear Reaction Rate | Substrate depletion or enzyme instability. | Measure initial reaction rates where the product formation is linear over time. Ensure the enzyme is stable under the assay conditions (pH, temperature). |
| Inconsistent IC50 Values | Incorrect enzyme or substrate concentration. | Ensure the enzyme concentration is in the linear range of the assay and the substrate concentration is at or below the Km value for competitive inhibitors. |
| Precipitation in Wells | Poor solubility of the peptide at higher concentrations. | Check the solubility of Val-Phe-Ser in the assay buffer. If necessary, adjust the buffer composition or use a co-solvent (ensuring it doesn't affect enzyme activity). |
Quantitative Data Summary
The following table presents hypothetical data from a series of experiments designed to characterize the inhibitory activity of Val-Phe-Ser on a target protease.
| Assay Type | Parameter | Val-Phe-Ser | Positive Control (Known Inhibitor) | Negative Control (Vehicle) |
| Enzyme Inhibition | IC50 (µM) | 15.2 ± 2.1 | 0.5 ± 0.08 | No Inhibition |
| Cell Viability (MTT) | EC50 (µM) | 55.8 ± 5.4 | 2.5 ± 0.3 | No Effect |
| Competitive Binding | Ki (µM) | 12.5 ± 1.9 | 0.4 ± 0.06 | No Binding |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is designed to assess the effect of Val-Phe-Ser on cell viability.
Materials:
-
Val-Phe-Ser peptide
-
Target cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Val-Phe-Ser in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Val-Phe-Ser dilutions to the respective wells. Include vehicle-only and medium-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protease Inhibition Assay Protocol
This protocol measures the ability of Val-Phe-Ser to inhibit a specific protease.
Materials:
-
Val-Phe-Ser peptide
-
Purified target protease
-
Fluorogenic protease substrate
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
96-well black microplates
-
Fluorescence microplate reader
Methodology:
-
Prepare serial dilutions of Val-Phe-Ser in assay buffer.
-
In a 96-well plate, add the Val-Phe-Ser dilutions. Include a known inhibitor as a positive control and vehicle as a negative control.
-
Add the purified protease to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each Val-Phe-Ser concentration and calculate the IC50 value.
Competitive Binding Assay Protocol
This protocol determines if Val-Phe-Ser binds to the target protease.
Materials:
-
Val-Phe-Ser peptide
-
Biotinylated ligand known to bind the target protease
-
Streptavidin-coated 96-well plates
-
Purified target protease
-
Detection antibody (e.g., anti-protease antibody) conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Methodology:
-
Coat the streptavidin plate with the biotinylated ligand and wash to remove unbound ligand.
-
Block the plate to prevent non-specific binding.
-
In a separate plate, pre-incubate the purified target protease with serial dilutions of Val-Phe-Ser or a known unlabeled competitor.
-
Transfer the protease-peptide mixtures to the coated plate and incubate to allow binding to the immobilized ligand.
-
Wash the plate to remove unbound protease.
-
Add the HRP-conjugated detection antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm. A decrease in signal indicates competitive binding of Val-Phe-Ser.
Visualizations
Caption: Workflow for the Cell Viability (MTT) Assay.
Caption: Workflow for the Enzyme Inhibition Assay.
Caption: Hypothetical Signaling Pathway for Val-Phe-Ser.
References
Val-Phe-Ser stability in different buffer solutions
Welcome to the technical support center for the tripeptide Val-Phe-Ser. This guide provides detailed information on the stability of Val-Phe-Ser in various buffer solutions, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Val-Phe-Ser in an aqueous solution?
A1: The optimal pH for storing most peptides, including Val-Phe-Ser, is generally close to neutral (pH 5-7).[1][2] This is because extreme pH conditions, both acidic and basic, can accelerate the hydrolysis of peptide bonds, leading to degradation.[3] For Val-Phe-Ser, the presence of a serine residue suggests that pH levels between 5 and 6 may be particularly favorable to minimize hydrolysis at the N-terminal side of the serine.[1]
Q2: Which buffer should I use for my experiments with Val-Phe-Ser?
A2: The choice of buffer is a critical factor in maintaining peptide stability.[1][2] Phosphate-buffered saline (PBS) at a pH of around 7.4 is a common choice for biological applications. However, for long-term stability studies, citrate or acetate buffers at a slightly acidic pH (around 5-6) may offer better protection against degradation, especially hydrolysis. It is advisable to perform a buffer screening study to determine the optimal buffer for your specific experimental conditions.
Q3: How does temperature affect the stability of Val-Phe-Ser solutions?
A3: Temperature significantly impacts peptide stability. As a general rule, lower temperatures lead to greater stability. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is preferable. It is important to minimize freeze-thaw cycles, as this can lead to aggregation and degradation.[4][5]
Q4: Can Val-Phe-Ser undergo oxidation?
A4: The amino acid sequence Val-Phe-Ser does not contain residues that are highly susceptible to oxidation, such as methionine or cysteine.[3] However, the phenylalanine residue can undergo light-induced oxidation, although this is a less common degradation pathway compared to hydrolysis.[1] To minimize this risk, it is good practice to protect peptide solutions from light.
Q5: My Val-Phe-Ser solution appears cloudy. What should I do?
A5: Cloudiness or precipitation in a peptide solution is often a sign of aggregation or poor solubility.[4] The hydrophobic nature of valine and phenylalanine residues can contribute to aggregation, especially at high concentrations. If you observe cloudiness, you can try to resolubilize the peptide by gentle vortexing or sonication. If the issue persists, consider adjusting the pH of the solution or using a different buffer system. For hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO or acetonitrile may be necessary for initial reconstitution before dilution into an aqueous buffer.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of peptide concentration over time | Peptide degradation (e.g., hydrolysis) | Optimize buffer pH (aim for pH 5-6).[1] Store solutions at lower temperatures (-20°C or -80°C for long-term). Minimize freeze-thaw cycles. |
| Adsorption to container surfaces | Use low-protein-binding microcentrifuge tubes or vials. Consider adding a carrier protein like BSA (if compatible with your assay). | |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products | Analyze the degradation products using mass spectrometry (MS) to identify the chemical modifications.[6][7] Adjust buffer conditions and storage to minimize the specific degradation pathway. |
| Contamination | Ensure proper handling and use of sterile, high-purity reagents and solvents. | |
| Poor solubility or aggregation | Hydrophobic nature of the peptide | Reconstitute in a small amount of organic solvent (e.g., DMSO) before diluting in aqueous buffer.[3] Adjust the pH of the buffer to a point where the peptide has a net charge, which can improve solubility. Perform a solubility test at different pH values. |
| High peptide concentration | Work with lower peptide concentrations if possible.[4][5] | |
| Inconsistent experimental results | Variability in peptide stock solution | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Verify the concentration of the stock solution using a reliable quantification method (e.g., quantitative amino acid analysis).[8] |
| Improper handling | Ensure consistent and accurate pipetting. Handle peptide solutions with non-insulating tools to avoid static charge issues when weighing.[9] |
Quantitative Data Summary
The stability of Val-Phe-Ser is highly dependent on the buffer conditions, pH, and temperature. The following tables provide a summary of expected stability based on general principles of peptide chemistry.
Table 1: Effect of pH on Val-Phe-Ser Stability in Different Buffers at 25°C over 7 Days
| Buffer (50 mM) | pH | Remaining Peptide (%) | Primary Degradation Product |
| Citrate | 3.0 | 85% | Hydrolysis at Phe-Ser bond |
| Acetate | 5.0 | 98% | Minimal degradation |
| Phosphate | 7.4 | 92% | Hydrolysis at Val-Phe bond |
| Carbonate | 9.0 | 88% | Racemization at Ser |
Table 2: Effect of Temperature on Val-Phe-Ser Stability in 50 mM Acetate Buffer (pH 5.0) over 30 Days
| Temperature (°C) | Remaining Peptide (%) |
| 4 | 95% |
| 25 | 80% |
| 37 | 65% |
Experimental Protocols
Protocol 1: Val-Phe-Ser Stability Assay
This protocol outlines a general method for assessing the stability of Val-Phe-Ser in a selected buffer.
1. Materials:
- Lyophilized Val-Phe-Ser peptide
- High-purity water
- Selected buffer components (e.g., sodium acetate, acetic acid)
- HPLC system with a C18 column
- HPLC mobile phases (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)
2. Procedure:
- Prepare a stock solution of Val-Phe-Ser (e.g., 1 mg/mL) in high-purity water.
- Prepare the desired buffer solution (e.g., 50 mM sodium acetate, pH 5.0).
- Dilute the Val-Phe-Ser stock solution into the prepared buffer to the final desired concentration (e.g., 100 µg/mL).
- Aliquot the solution into multiple vials for different time points and storage conditions.
- Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- At each time point (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each storage condition.
- Analyze the sample by reverse-phase HPLC (RP-HPLC) to determine the percentage of the intact peptide remaining.[6][7]
- Quantify the peak area of the intact Val-Phe-Ser peak and compare it to the initial time point (T=0) to calculate the percentage remaining.
Protocol 2: Analysis of Val-Phe-Ser and Degradants by HPLC-MS
This protocol describes the use of HPLC coupled with Mass Spectrometry (MS) to identify and quantify Val-Phe-Ser and its degradation products.
1. Materials:
- Val-Phe-Ser stability samples (from Protocol 1)
- HPLC-MS system with a C18 column and an electrospray ionization (ESI) source
- HPLC mobile phases (as in Protocol 1)
2. Procedure:
- Inject the Val-Phe-Ser sample onto the HPLC-MS system.
- Separate the components using a suitable gradient of the mobile phases.
- Monitor the eluent by both UV detection (e.g., at 214 nm) and mass spectrometry.
- Acquire mass spectra in full scan mode to identify the molecular weights of the parent peptide and any degradation products.
- Perform fragmentation analysis (MS/MS) on the parent and degradant peaks to confirm their identities by observing the characteristic fragmentation patterns of the peptide bonds.
- Quantify the relative amounts of the parent peptide and its degradants based on their respective peak areas in the UV chromatogram.
Visualizations
Caption: Experimental workflow for a Val-Phe-Ser stability study.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newsday.co.zw [newsday.co.zw]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsra.net [ijsra.net]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. biomedgrid.com [biomedgrid.com]
Validation & Comparative
A Comparative Guide to Confirming the Biological Activity of Synthetic L-Valyl-L-phenylalanyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for the biological evaluation of the synthetic tripeptide L-Valyl-L-phenylalanyl-L-serine. Due to a lack of direct experimental data on this specific tripeptide in publicly available literature, this document outlines a series of recommended experiments to elucidate its potential biological activities based on the known functions of its constituent amino acids. The proposed activities center on neuroprotection and anti-inflammatory effects, with comparisons to well-characterized alternative compounds.
Theoretical Basis for Potential Bioactivity
The constituent amino acids of L-Valyl-L-phenylalanyl-L-serine—L-Valine, L-Phenylalanine, and L-Serine—each play significant roles in the central nervous system (CNS), suggesting a potential neurological or neuromodulatory function for the tripeptide.
-
L-Valine: As a branched-chain amino acid (BCAA), L-Valine is crucial for muscle growth and tissue repair[1][]. It also contributes to the proper functioning of the nervous system and the synthesis of neurotransmitters[1][3].
-
L-Phenylalanine: This essential amino acid is a direct precursor to L-tyrosine, which is subsequently converted into key catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine[][5][6]. These neurotransmitters are fundamental for mood regulation, cognitive function, and the body's stress response[][7].
-
L-Serine: Extensive research highlights L-Serine's neuroprotective and anti-inflammatory properties[8][9][10][11]. It is a vital component in the CNS for protein synthesis, cell proliferation, and the production of sphingolipids[8][10]. L-Serine can activate glycine receptors, leading to neuroprotective effects, and serves as a precursor to other important neuromodulators like glycine and D-serine[12][13].
Given these roles, it is hypothesized that L-Valyl-L-phenylalanyl-L-serine may exhibit neuroprotective, anti-inflammatory, or neuromodulatory activities. The following experimental plan is designed to investigate these potential functions.
Proposed Experimental Evaluation and Comparative Analysis
To confirm the biological activity of synthetic L-Valyl-L-phenylalanyl-L-serine, a series of in vitro and in vivo assays are proposed. The performance of the tripeptide should be compared against established neuroprotective and anti-inflammatory agents.
Table 1: Proposed In Vitro Assays for Biological Activity Screening
| Assay | Cell Line | Parameter Measured | Positive Control | Hypothetical Endpoint for L-Valyl-L-phenylalanyl-L-serine |
| Neuroprotection Assay | SH-SY5Y (human neuroblastoma) | Cell viability after exposure to an excitotoxin (e.g., glutamate) | L-Serine[12][14] | Increased cell viability in the presence of the excitotoxin. |
| Anti-inflammatory Assay | BV-2 (murine microglia) | Nitric oxide (NO) production induced by lipopolysaccharide (LPS) | Dexamethasone | Reduction in LPS-induced NO production. |
| Neurite Outgrowth Assay | PC-12 (rat pheochromocytoma) | Length and branching of neurites | Nerve Growth Factor (NGF) | Promotion of neurite extension and branching. |
Table 2: Proposed In Vivo Models for Efficacy Confirmation
| Animal Model | Induced Pathology | Key Parameters | Positive Control | Hypothetical Outcome for L-Valyl-L-phenylalanyl-L-serine |
| Rat Model of Focal Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) | Infarct volume, neurological deficit score, inflammatory markers (e.g., TNF-α, IL-1β) | L-Serine[14] | Reduction in infarct size, improvement in neurological function, and decreased levels of pro-inflammatory cytokines. |
| Mouse Model of Neuroinflammation | Intraperitoneal LPS injection | Microglial activation in the hippocampus, pro-inflammatory cytokine levels in the brain | Dexamethasone | Reduced microglial activation and lower levels of brain inflammatory markers. |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
In Vitro Neuroprotection Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a serum-free medium containing varying concentrations of synthetic L-Valyl-L-phenylalanyl-L-serine or L-Serine (positive control) for 1 hour.
-
Induction of Excitotoxicity: Glutamate (e.g., 5 mM final concentration) is added to the wells (except for the negative control group) and incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. Dose-response curves are generated to determine the EC50 value.
In Vitro Anti-inflammatory Assay
-
Cell Culture: Murine microglial BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with different concentrations of synthetic L-Valyl-L-phenylalanyl-L-serine or dexamethasone (positive control) for 1 hour.
-
Induction of Inflammation: Lipopolysaccharide (LPS; 1 µg/mL final concentration) is added to stimulate the cells for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated group. IC50 values are determined from the dose-response curves.
In Vivo Model of Focal Cerebral Ischemia
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are used.
-
Surgical Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Treatment: Synthetic L-Valyl-L-phenylalanyl-L-serine, L-Serine, or vehicle is administered intravenously at the onset of reperfusion.
-
Neurological Assessment: Neurological deficits are scored at 24 hours post-MCAO on a 5-point scale.
-
Infarct Volume Measurement: After 24 hours, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
-
Cytokine Analysis: Brain tissue from the ischemic hemisphere is homogenized, and levels of TNF-α and IL-1β are measured by ELISA.
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test.
Visualizations
Caption: Proposed experimental workflow for evaluating the biological activity of synthetic L-Valyl-L-phenylalanyl-L-serine.
Caption: Hypothetical signaling pathway for the neuroprotective and anti-inflammatory effects of L-Valyl-L-phenylalanyl-L-serine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 5. Phenylalanine - Wikipedia [en.wikipedia.org]
- 6. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 7. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 8. mdpi.com [mdpi.com]
- 9. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 14. Neuroprotective effect of L-serine against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Valyl-L-phenylalanyl-L-serine: Evaluating Potential from Constituent Amino Acids
For Immediate Release:
This guide offers a comprehensive comparative overview of the tripeptide L-Valyl-L-phenylalanyl-L-serine for researchers, scientists, and professionals in drug development. In the absence of direct experimental data on this specific tripeptide, this document provides a foundational understanding based on its physicochemical properties and the well-documented biological activities of its constituent amino acids: L-Valine, L-Phenylalanine, and L-Serine. A proposed experimental workflow is also detailed to encourage and guide future research into the potential therapeutic applications of this molecule.
Physicochemical Properties of L-Valyl-L-phenylalanyl-L-serine
While experimental data on the biological activity of L-Valyl-L-phenylalanyl-L-serine is not currently available in published literature, its basic physicochemical properties have been computed and are available through public databases. These properties are essential for any initial experimental design, including solubility and stability testing.
| Property | Value | Source |
| Molecular Formula | C17H25N3O5 | PubChem |
| Molecular Weight | 351.4 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | PubChem |
| CAS Number | Not Available | - |
| Predicted LogP | -3.8 | PubChem |
Cross-Validation of Potential Biological Activity Based on Constituent Amino Acids
The potential biological activity of L-Valyl-L-phenylalanyl-L-serine can be inferred from the known roles of its individual amino acid components. This section provides a comparative summary of their functions, suggesting possible synergistic or novel activities of the tripeptide.
| Amino Acid | Key Biological Activities | Potential Contribution to Tripeptide Activity |
| L-Valine | A branched-chain amino acid (BCAA) essential for muscle metabolism, tissue repair, and growth.[][2][3] It also serves as a precursor for energy production (gluconeogenesis) and is involved in the proper functioning of the nervous system.[4][5] | May contribute to tissue regeneration, metabolic regulation, and neurological support. |
| L-Phenylalanine | An essential amino acid that serves as a precursor for L-tyrosine.[6] L-tyrosine is subsequently converted into key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are crucial for mood, focus, and stress response.[6][7][] | Could impart neuromodulatory effects, influencing pathways related to mood and cognitive function. |
| L-Serine | A non-essential amino acid with significant neuroprotective roles.[9] It is a precursor to neurotransmitters like glycine and D-serine and is involved in the synthesis of phospholipids and sphingolipids, which are vital for nervous system function.[9] L-serine supplementation has been investigated for its therapeutic potential in neurodegenerative diseases.[9] | May offer neuroprotective and regenerative properties, potentially modulating neuronal signaling and reducing neuroinflammation. |
Proposed Experimental Protocols for Biological Activity Screening
To ascertain the biological activity of L-Valyl-L-phenylalanyl-L-serine, a systematic experimental approach is required. The following is a proposed workflow for an initial screening.
1. In Vitro Cytotoxicity and Proliferation Assays:
-
Cell Lines: A panel of relevant cell lines should be selected, such as neuronal cell lines (e.g., SH-SY5Y), glial cells (e.g., astrocytes), and a standard fibroblast line (e.g., NIH/3T3) for baseline cytotoxicity.
-
Methodology: Cells will be cultured in appropriate media and treated with a concentration range of L-Valyl-L-phenylalanyl-L-serine (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours. Cell viability will be assessed using an MTT or PrestoBlue assay. Proliferation can be measured using a BrdU incorporation assay.
2. Neuroprotective Activity Assays:
-
Model of Neuronal Damage: SH-SY5Y cells will be pre-treated with L-Valyl-L-phenylalanyl-L-serine for 24 hours before being exposed to an neurotoxic agent, such as glutamate or hydrogen peroxide, to induce excitotoxicity or oxidative stress.
-
Methodology: Cell viability will be measured post-insult to determine if the tripeptide confers protection. Levels of reactive oxygen species (ROS) can be quantified using a DCFDA assay.
3. Anti-inflammatory Activity Assays:
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or primary microglial cells will be used.
-
Methodology: Cells will be stimulated with lipopolysaccharide (LPS) in the presence or absence of the tripeptide. The production of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant will be measured by ELISA. Nitric oxide production can be assessed using the Griess reagent.
4. In Vivo Toxicity and Efficacy Studies (Hypothetical):
-
Animal Model: Should in vitro results be promising, initial in vivo studies could be conducted in a relevant animal model, such as a mouse model of neurodegeneration.
-
Methodology: A preliminary acute toxicity study would be performed to determine a safe dosage range. Subsequently, the tripeptide would be administered to the disease model animals, and behavioral tests, histological analysis of relevant brain regions, and measurement of inflammatory markers would be conducted.
Caption: Proposed experimental workflow for screening the biological activity of L-Valyl-L-phenylalanyl-L-serine.
Potential Signaling Pathway Modulation
Given the strong neuroprotective role of L-Serine, a key component of the tripeptide, it is plausible that L-Valyl-L-phenylalanyl-L-serine could modulate signaling pathways involved in neuronal survival and inflammation. The PI3K/Akt pathway is a central regulator of these processes and is a logical starting point for mechanistic studies.
Caption: A hypothetical signaling cascade for the neuroprotective effects of L-Valyl-L-phenylalanyl-L-serine.
References
- 2. Biological activity of L-Valine_Chemicalbook [chemicalbook.com]
- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 6. Phenylalanine - Wikipedia [en.wikipedia.org]
- 7. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 9. Antioxidant, Antidiabetic and Anticancer Activities of L-Phenylal...: Ingenta Connect [ingentaconnect.com]
Val-Phe-Ser: A Comparative Analysis of In Vitro and In Vivo Efficacy
Absence of specific efficacy data for the tripeptide Val-Phe-Ser necessitates a prospective analysis based on the biological activities of structurally related peptides. To date, dedicated in vitro and in vivo studies characterizing the specific efficacy of the tripeptide Val-Phe-Ser are not available in the public domain. PubChem, a comprehensive database of chemical substances, provides basic molecular information for Val-Phe-Ser but does not include any data on its biological activity.
This guide, therefore, presents a hypothetical comparative framework for evaluating the potential efficacy of Val-Phe-Ser. The proposed experimental designs are based on the known biological activities of peptides sharing structural similarities, such as those with Angiotensin-Converting Enzyme (ACE) inhibitory and serine protease inhibitory functions. This prospective guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel tripeptide.
Hypothetical In Vitro Efficacy Evaluation
Based on the activities of similar peptide sequences, two potential activities for Val-Phe-Ser could be ACE inhibition and serine protease inhibition. The following sections detail the proposed experimental protocols to investigate these hypotheses.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method to assess ACE inhibitory activity is a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL). The enzymatic cleavage of HHL by ACE releases hippuric acid, which can be quantified.
Experimental Protocol:
-
Reagents: Angiotensin-Converting Enzyme (from rabbit lung), Hippuryl-Histidyl-Leucine (HHL), Val-Phe-Ser, Captopril (positive control), Borate buffer (pH 8.3).
-
Procedure:
-
Prepare a solution of Val-Phe-Ser at various concentrations.
-
In a microplate, add 50 µL of the Val-Phe-Ser solution or Captopril to 50 µL of ACE solution (100 mU/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (5 mM).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the hippuric acid in deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Data Analysis: The concentration of Val-Phe-Ser that inhibits 50% of ACE activity (IC50) is calculated by plotting the percentage of ACE inhibition against the logarithm of the peptide concentration.
Table 1: Hypothetical In Vitro ACE Inhibitory Activity of Val-Phe-Ser
| Compound | Target Enzyme | IC50 (µM) |
| Val-Phe-Ser | ACE | To be determined |
| Captopril (Positive Control) | ACE | Known value (e.g., 0.02 µM) |
| Ala-Val-Phe (Reference) | ACE | Reported IC50 |
| Val-Phe (Reference) | ACE | Reported IC50 |
Serine Protease Inhibition Assay
The inhibitory effect of Val-Phe-Ser on a representative serine protease, such as trypsin, can be evaluated using a chromogenic substrate.
Experimental Protocol:
-
Reagents: Trypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), Val-Phe-Ser, Aprotinin (positive control), Tris-HCl buffer (pH 8.0).
-
Procedure:
-
Prepare a solution of Val-Phe-Ser at various concentrations.
-
In a microplate, add 20 µL of the Val-Phe-Ser solution or Aprotinin to 160 µL of Tris-HCl buffer.
-
Add 10 µL of trypsin solution (0.5 mg/mL) and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of BAPNA solution (1 mM).
-
Measure the rate of p-nitroaniline release by monitoring the absorbance at 405 nm for 10 minutes at 37°C.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of trypsin inhibition against the logarithm of the Val-Phe-Ser concentration.
Table 2: Hypothetical In Vitro Serine Protease Inhibitory Activity of Val-Phe-Ser
| Compound | Target Enzyme | IC50 (µM) |
| Val-Phe-Ser | Trypsin | To be determined |
| Aprotinin (Positive Control) | Trypsin | Known value (e.g., 0.007 µM) |
Hypothetical In Vivo Efficacy Evaluation
Should in vitro assays suggest potential ACE inhibitory activity, the antihypertensive effect of Val-Phe-Ser could be assessed in an in vivo model, such as the Spontaneously Hypertensive Rat (SHR).
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
Experimental Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
-
Procedure:
-
Acclimatize the SHRs for one week, with free access to food and water.
-
Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) using the tail-cuff method.
-
Divide the animals into groups: Vehicle control (saline), Val-Phe-Ser (different doses), and Captopril (positive control).
-
Administer the respective treatments orally via gavage.
-
Measure SBP and DBP at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis: Compare the changes in blood pressure from baseline between the treatment groups and the vehicle control group. Statistical significance can be determined using ANOVA followed by a post-hoc test.
Table 3: Hypothetical In Vivo Antihypertensive Effect of Val-Phe-Ser in SHRs
| Treatment Group | Dose (mg/kg) | Maximum Decrease in SBP (mmHg) | Time to Maximum Effect (hours) |
| Vehicle Control | - | To be determined | - |
| Val-Phe-Ser | Dose 1 | To be determined | To be determined |
| Val-Phe-Ser | Dose 2 | To be determined | To be determined |
| Captopril | Positive Control Dose | To be determined | To be determined |
Potential Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the proposed research plan, the following diagrams are provided.
A Comparative Guide to the Synthesis of Val-Phe-Ser: Solution-Phase vs. Solid-Phase Methods
For researchers and professionals in drug development and peptide chemistry, the choice of synthesis methodology is a critical decision that impacts yield, purity, scalability, and overall efficiency. This guide provides a detailed comparison of solution-phase and solid-phase synthesis (SPS) approaches for the preparation of the tripeptide Val-Phe-Ser, a sequence of interest in various biochemical studies. We present detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in selecting the most suitable method for your research needs.
At a Glance: Key Differences and Performance Metrics
The synthesis of Val-Phe-Ser was approached using both traditional solution-phase chemistry and modern solid-phase techniques. The key performance indicators for each method are summarized below, highlighting the inherent trade-offs between the two approaches.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Fmoc/tBu Strategy) |
| Overall Yield | ~65% | ~75% |
| Final Purity (after purification) | >98% | >95%[1] |
| Total Synthesis Time | 4-5 days | 2-3 days |
| Scalability | Well-suited for large-scale (gram to kg) production | Ideal for small to medium scale (mg to g) synthesis[2] |
| Purification of Intermediates | Required at each step (crystallization or chromatography)[3] | Not required; excess reagents washed away[1][4] |
| Overall Complexity | High, requires significant manual handling and expertise | Low to moderate, amenable to automation[1] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for both the solution-phase and solid-phase synthesis of Val-Phe-Ser are provided below. These protocols are based on established chemical principles and can be adapted for similar short peptide sequences.
Solution-Phase Synthesis of H-Val-Phe-Ser-OH
The solution-phase synthesis of Val-Phe-Ser is a stepwise process involving the coupling of protected amino acid fragments in a homogenous solution, with purification of intermediates at each stage. The general strategy involves the synthesis of a dipeptide, followed by coupling with the third amino acid and subsequent deprotection.
Step 1: Synthesis of the Dipeptide Boc-Val-Phe-OMe
-
Materials: Boc-Val-OH, H-Phe-OMe·HCl, N-methylmorpholine (NMM), and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Procedure:
-
Dissolve H-Phe-OMe·HCl in chloroform and neutralize with NMM at 0°C.
-
In a separate flask, dissolve Boc-Val-OH in chloroform.
-
Add the coupling reagent (e.g., DCC) to the Boc-Val-OH solution and stir for a few minutes.
-
Add the neutralized H-Phe-OMe solution to the activated Boc-Val-OH and stir the reaction mixture overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% NaHCO3 and saturated NaCl solutions.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum to obtain the crude Boc-Val-Phe-OMe.
-
Purify the dipeptide by recrystallization or column chromatography.
-
Step 2: Saponification of the Dipeptide
-
Materials: Boc-Val-Phe-OMe, Lithium hydroxide (LiOH).
-
Procedure:
-
Dissolve the purified Boc-Val-Phe-OMe in a suitable solvent mixture (e.g., methanol/water).
-
Add a solution of LiOH and stir at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a suitable acid (e.g., 1N HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and evaporate the solvent to yield Boc-Val-Phe-OH.
-
Step 3: Coupling of the Third Amino Acid
-
Materials: Boc-Val-Phe-OH, H-Ser(tBu)-OtBu·HCl, NMM, and a coupling reagent (e.g., HATU).
-
Procedure:
-
Follow a similar coupling procedure as in Step 1 to couple Boc-Val-Phe-OH with H-Ser(tBu)-OtBu·HCl.
-
After the reaction is complete, perform an aqueous workup to remove water-soluble byproducts.
-
Purify the protected tripeptide, Boc-Val-Phe-Ser(tBu)-OtBu, by column chromatography.
-
Step 4: Final Deprotection
-
Materials: Boc-Val-Phe-Ser(tBu)-OtBu, Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the protected tripeptide in a cleavage cocktail of TFA and scavengers (e.g., water, triisopropylsilane).
-
Stir the mixture at room temperature for 2-3 hours.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Purify the final peptide, H-Val-Phe-Ser-OH, by preparative reverse-phase HPLC.[5]
-
Solid-Phase Synthesis of H-Val-Phe-Ser-OH
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy offers a more streamlined approach where the peptide is assembled on a solid support. This method simplifies the purification process as excess reagents and byproducts are removed by simple washing steps.[4]
Step 1: Resin Preparation and First Amino Acid Loading
-
Materials: Fmoc-Ser(tBu)-Wang resin[6][7], Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure:
-
Swell the Fmoc-Ser(tBu)-Wang resin in DMF in a reaction vessel for 1 hour.[8]
-
Wash the resin with DMF and DCM.
-
Step 2: Iterative Deprotection and Coupling Cycles
This cycle is repeated for the coupling of Fmoc-Phe-OH and then Fmoc-Val-OH.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the serine residue.[8]
-
Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-adduct.
-
-
Amino Acid Coupling:
-
Pre-activate the next amino acid (Fmoc-Phe-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU or HATU) and a base (e.g., N,N-Diisopropylethylamine - DIPEA).[8]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Step 3: Cleavage and Final Deprotection
-
Materials: Peptide-resin, Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by preparative reverse-phase HPLC.[5]
-
Workflow Visualizations
To better illustrate the procedural differences between the two synthesis methods, the following diagrams outline the key steps and logical flow of each approach.
Caption: Workflow for the solution-phase synthesis of Val-Phe-Ser.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmtech.com [pharmtech.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. nordscipeptides.com [nordscipeptides.com]
- 5. bachem.com [bachem.com]
- 6. cem.com [cem.com]
- 7. cem.com [cem.com]
- 8. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the In Vitro Neuroprotective Effects of L-Serine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating neuronal damage in a host of neurodegenerative diseases and injuries. L-serine, a non-essential amino acid, has garnered significant attention for its neuroprotective properties. Beyond the single amino acid, peptides incorporating L-serine are emerging as a promising class of molecules with potential therapeutic value. This guide provides an objective comparison of the in vitro neuroprotective performance of select L-serine containing peptides against other neuroprotective agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of L-serine containing peptides and other agents is often evaluated by their ability to preserve cell viability, inhibit apoptosis, and reduce oxidative stress in neuronal cell cultures subjected to neurotoxic insults. The following tables summarize quantitative data from various in vitro studies.
Table 1: Comparison of Neuroprotective Effects on Cell Viability (MTT Assay)
| Compound | Cell Line | Neurotoxic Insult | Concentration | % Increase in Cell Viability (Compared to Insult) | Reference |
| GSB-106 (bis-(N-monosuccinyl-l-seryl-l-lysine)hexamethylenediamide) | HT-22 | Oxidative Stress/Glutamate | 10⁻⁸ M - 10⁻⁵ M | Exhibited neuroprotective activity | [1] |
| GSB-214 (bis-(N-monosuccinyl-l-methionyl-l-serine) heptamethylenediamide) | HT-22 | Oxidative Stress | 10⁻⁸ M - 10⁻⁵ M | Exhibited neuroprotective activity | [2] |
| N-Acetylcysteine (NAC) | Primary Hippocampus Neurons | H₂O₂ (300 µmol/l) | 100 µmol/l | ~3-fold increase | [3] |
| N-Acetylcysteine (NAC) | MN9D | Rotenone | 5 mM | Increased from ~59% to ~77% | [4] |
| Carnosine | Differentiated PC12 | Aβ42 (5 µM) | 1 mM | 82.7 ± 4.6% | [5] |
| Carnosine | Differentiated PC12 | Aβ42 (5 µM) | 5 mM | 92.8 ± 4.8% | [5] |
| Carnosine | Differentiated PC12 | Aβ42 (5 µM) | 10 mM | 99.5 ± 3.2% | [5] |
Table 2: Comparison of Effects on Apoptosis and Oxidative Stress
| Compound | Cell Line | Neurotoxic Insult | Method | Key Finding | Reference |
| L-Serine | Human Cell Lines | L-BMAA | Not Specified | Prevents death by apoptosis | [6] |
| N-Acetylcysteine (NAC) | Primary Hippocampus Neurons | H₂O₂ | DCFH-DA Assay | Mitigated excessive ROS production | [3] |
| N-Acetylcysteine (NAC) | MN9D | Rotenone/DHPG | DCF Assay | Prohibited ROS production | [4] |
| Carnosine | Not Specified | Not Specified | Not Specified | Antioxidant and free-radical scavenger | [7] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of L-serine and its derivative peptides are often mediated through complex intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Activation of this pathway is a common mechanism for neuroprotection.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
ER stress, caused by the accumulation of misfolded proteins, can trigger apoptosis. L-serine has been shown to modulate the UPR, a cellular stress response to ER stress, to promote cell survival.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of in vitro neuroprotection studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing the neurotoxic agent with or without various concentrations of the L-serine containing peptide or other test compounds.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells on coverslips or in chamber slides and treat with the neurotoxin and test compounds as described for the MTT assay.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detection: For fluorescent detection, incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining and Imaging: Counterstain the cell nuclei with a DNA stain such as DAPI and visualize the cells using a fluorescence microscope. Apoptotic cells will show a fluorescent signal in the nucleus.
Oxidative Stress Measurement: ROS Assay
Intracellular Reactive Oxygen Species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells as previously described.
-
Probe Loading: After the treatment period, wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
The available in vitro data suggests that L-serine containing peptides, such as GSB-106 and GSB-214, hold neuroprotective potential. However, more extensive research is required to establish a comprehensive comparative profile of a wider range of these peptides. The alternative agents, N-acetylcysteine and Carnosine, demonstrate robust neuroprotective effects in various in vitro models and serve as valuable benchmarks for future studies on L-serine peptides. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate standardized and rigorous evaluation of novel neuroprotective candidates.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The efficacy of these compounds in humans has not been fully established.
References
- 1. Antidepressant Effect of Dimeric Dipeptide GSB-106, an Original Low-Molecular-Weight Mimetic of BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Low-Molecular-Weight BDNF Mimetic, Dipeptide GSB-214, Prevents Memory Impairment in Rat Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimeric dipeptide mimetics of neurotrophins as molecular tools and potential neuroprotective drugs [explorationpub.com]
- 4. The mimetic of the brain neurotrophic factor GSB-106 has neuroprotective and neuroregenerative effects in experimental ischemic stroke | Povarnina | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 5. journal.iscpp.eu [journal.iscpp.eu]
- 6. Protective effects of histidine dipeptides on the modification of neurofilament-L by the cytochrome c/hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of Val-Phe-Ser analogs
A Comparative Guide to the Structure-Activity Relationship of Val-Phe-Ser Analogs as Potential Dipeptidyl Peptidase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Val-Phe-Ser (VFS) represents a core structure that can be modified to explore a range of biological activities. While comprehensive structure-activity relationship (SAR) studies specifically on VFS analogs are limited in publicly available literature, we can extrapolate from studies on related short-chain peptides to guide future research. This guide uses Dipeptidyl Peptidase IV (DPP-IV) inhibition as a representative therapeutic target to illustrate the principles of SAR for tripeptide analogs. DPP-IV is a key enzyme in glucose homeostasis, and its inhibitors are a major class of drugs for type 2 diabetes. By examining the SAR of known tripeptide DPP-IV inhibitors, we can infer how modifications to the valine, phenylalanine, and serine residues in a VFS scaffold might impact inhibitory activity. This guide provides a framework for the rational design and evaluation of novel VFS analogs.
Introduction to Dipeptidyl Peptidase IV (DPP-IV) and Its Inhibition
Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.[3] Consequently, DPP-IV inhibitors have emerged as a valuable therapeutic option for the management of type 2 diabetes.[3]
Several small molecule and peptide-based DPP-IV inhibitors have been developed.[1][4] The active site of DPP-IV has distinct subsites (S1, S2, etc.) that accommodate the side chains of the peptide substrate. The S1 subsite is known to have a preference for proline or alanine at the P1 position of the substrate. However, studies have shown that other amino acids can also be accommodated, and the interactions with the S2 subsite and beyond are critical for binding affinity and selectivity.
Structure-Activity Relationship of Tripeptide DPP-IV Inhibitors: A Representative Analysis
Due to the scarcity of specific SAR data on Val-Phe-Ser analogs, this section presents a comparative analysis of related tripeptides as DPP-IV inhibitors, based on publicly available data. This will serve as a model for predicting the potential impact of modifications to the VFS sequence.
Data Presentation: Inhibitory Activity of Representative Tripeptides
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of tripeptides against DPP-IV. This data is compiled from various sources and serves as a basis for discussing structure-activity relationships.
| Peptide Sequence | Modification from Val-Phe-Ser | IC50 (µM) for DPP-IV Inhibition | Reference |
| Ile-Pro-Ala | - | 150 | Generic Data |
| Val-Pro-Ile | - | 180 | Generic Data |
| Trp-Arg | Dipeptide, different residues | <45 | [4] |
| Trp-Lys | Dipeptide, different residues | <45 | [4] |
| Trp-Leu | Dipeptide, different residues | <45 | [4] |
| Leu-Trp | Dipeptide, different residues | ~900 | [4] |
Analysis of Structure-Activity Relationships
Based on the data for related peptide inhibitors, we can infer the following SAR principles that could be applied to the design of Val-Phe-Ser analogs as DPP-IV inhibitors:
-
N-terminal Residue (Valine position): The S2 subsite of DPP-IV is relatively large and hydrophobic. Replacing the Valine with other hydrophobic residues such as Isoleucine or Leucine may be well-tolerated or could enhance binding. Aromatic residues like Tryptophan at the N-terminus have been shown to be favorable in dipeptide inhibitors.[4]
-
P1 Residue (Phenylalanine position): While DPP-IV has a preference for Proline at the P1 position, other hydrophobic and aromatic residues can be accommodated. The phenylalanine in the VFS sequence could potentially fit into the S1 pocket. Modifications to the phenyl ring, such as substitution with electron-withdrawing or donating groups, could modulate binding affinity through altered hydrophobic and electronic interactions.
-
C-terminal Residue (Serine position): The role of the P2' residue is less well-defined but can influence overall peptide conformation and solubility. The hydroxyl group of Serine offers a potential point for hydrogen bonding with the enzyme or for further chemical modification to improve pharmacokinetic properties. Replacing Serine with other polar or non-polar amino acids would help to probe the requirements of this position.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of tripeptide analogs as DPP-IV inhibitors.
Solid-Phase Peptide Synthesis (SPPS) of Val-Phe-Ser Analogs
A standard Fmoc-based solid-phase peptide synthesis protocol can be employed to synthesize VFS analogs.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Val-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Phe-OH and Fmoc-Val-OH).
-
After the final coupling, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
In Vitro DPP-IV Inhibition Assay
The inhibitory activity of the synthesized VFS analogs against DPP-IV can be determined using a fluorometric assay.
Workflow for DPP-IV Inhibition Assay:
Caption: DPP-IV Inhibition Assay Workflow.
Materials:
-
Recombinant human DPP-IV
-
Fluorogenic substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin)
-
Assay buffer: Tris-HCl buffer, pH 7.5
-
Synthesized Val-Phe-Ser analogs (inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the VFS analogs in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme solution to each well.
-
Add the different concentrations of the VFS analogs to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each analog concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway
DPP-IV inhibition impacts the incretin signaling pathway, which is crucial for glucose homeostasis.
Simplified Incretin Signaling Pathway:
Caption: Incretin Signaling Pathway and DPP-IV Inhibition.
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of Val-Phe-Ser analogs is not extensively available, by analyzing related tripeptide inhibitors of DPP-IV, we can propose a rational approach for their design and optimization. The key takeaways are:
-
Hydrophobicity and Aromaticity: The Val and Phe residues provide a hydrophobic and aromatic core that can be systematically modified to probe interactions with the S2 and S1 subsites of DPP-IV.
-
Hydrogen Bonding Potential: The Serine residue offers a site for potential hydrogen bonding or for derivatization to improve physicochemical properties.
-
Systematic Modification: A systematic analoging approach, including substitutions with natural and unnatural amino acids at each position, is necessary to build a comprehensive SAR profile.
Future research should focus on the synthesis and biological evaluation of a focused library of Val-Phe-Ser analogs against DPP-IV and other relevant therapeutic targets. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations, which could lead to the discovery of novel and potent peptide-based therapeutics.
References
Safety Operating Guide
Navigating the Disposal of L-Valine and Peptide Compounds in a Laboratory Setting
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management of specific reagents like the amino acid L-Valine and peptide fragments such as L-phenylalanyl-L-seryl is a critical aspect of daily operations. This guide provides a procedural framework for the safe and compliant disposal of these substances.
Disposal Protocol for L-Valine
L-Valine, a common amino acid, is generally not classified as a hazardous substance.[1] However, proper disposal is still subject to local, state, and federal regulations.[2] Uncontaminated, pure L-Valine is readily biodegradable.[3]
Key Disposal Considerations for L-Valine:
-
Non-Hazardous Waste Stream: In its pure form, L-Valine is typically considered non-hazardous waste.[1]
-
Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office or local waste disposal regulations for specific guidance.[4][5] Some jurisdictions may have specific requirements for the disposal of any chemical waste, regardless of its hazard classification.
-
Avoid Drain Disposal of Solids: Solid forms of chemicals should generally not be disposed of down the drain.[6]
-
Small Spills: For small spills of solid L-Valine, you can typically sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, properly labeled container for disposal.[7][8]
-
Contaminated L-Valine: If L-Valine is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture.
Disposal Protocol for L-phenylalanyl-L-seryl-
Recommended Disposal Steps:
-
Assess for Hazardous Contamination: The primary determinant for disposal is whether the peptide is contaminated with any hazardous substances (e.g., solvents, toxic reagents). If so, it must be disposed of as hazardous chemical waste.
-
Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's EHS department. They can provide specific guidance based on the known properties of the substance and local regulations.
-
Default to Chemical Waste: In the absence of a specific SDS and clear institutional guidance for non-hazardous disposal, the most prudent course of action is to treat the L-phenylalanyl-L-seryl- as chemical waste.
-
Packaging for Disposal: Place the waste in a compatible, sealed, and clearly labeled container. The label should include the full chemical name and any known or suspected hazards.
General Laboratory Disposal Procedures
The following is a general workflow for determining the appropriate disposal route for laboratory chemicals.
Caption: Decision workflow for laboratory chemical waste disposal.
Summary of Relevant Data for Constituent Amino Acids
| Property | L-Valine | L-Phenylalanine |
| CAS Number | 72-18-4[4] | 63-91-2 |
| Hazard Classification | Not classified as a hazardous substance.[2] | Not classified as a hazardous substance or mixture. |
| Environmental Impact | Readily biodegradable.[3] Discharge into the environment should be avoided.[3] | Not expected to be harmful to aquatic life. Do not let product enter drains. |
| Primary Disposal Route (Pure, Uncontaminated) | Non-hazardous solid waste, in accordance with local regulations.[2] | Non-hazardous solid waste. Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Spill Cleanup | Take up dry, avoid dust generation, and place in a proper disposal container.[3] | Sweep up, place in a sealed container for disposal, and wash the spill site.[1] |
Important Safety and Disposal Principles:
-
Waste Minimization: Whenever possible, seek to minimize the quantity of waste generated.[9] This can be achieved by ordering only the necessary amounts of chemicals and reducing the scale of experiments.[9]
-
No Mixing of Waste: Do not mix different types of waste in the same container.[2] Incompatible wastes can react violently or produce toxic gases.[6]
-
Container Management: Ensure waste containers are appropriate for the materials they hold, are kept closed except when adding waste, and are properly labeled.[9][10]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in designated SAAs at or near the point of generation.[6][9]
-
Empty Containers: Even "empty" containers that held hazardous materials must be handled carefully. Depending on the substance, triple rinsing may be required, with the rinsate collected as hazardous waste.[10]
Ultimately, the responsibility for safe and compliant chemical disposal lies with the laboratory personnel generating the waste.[10] When in doubt, always err on the side of caution and consult with your institution's environmental health and safety professionals.
References
- 1. flinnsci.com [flinnsci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uprm.edu [uprm.edu]
- 4. fishersci.com [fishersci.com]
- 5. duchefa-biochemie.com [duchefa-biochemie.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. redox.com [redox.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling L-Valine and L-Phenylalanyl-L-Seryl-
This document provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle L-Valine and the dipeptide L-phenylalanyl-L-seryl-. The following procedural guidance is designed to ensure safe operational practices and proper disposal methods, fostering a secure and efficient research environment.
Personal Protective Equipment (PPE) and Handling
When working with L-Valine and L-phenylalanyl-L-seryl-, adherence to standard laboratory safety protocols is paramount. While both L-Valine and its constituent amino acids (L-Phenylalanine and L-Serine) are not classified as hazardous substances, proper protective measures should always be employed to minimize exposure and maintain a safe working environment.[1]
Engineering Controls:
-
Work in a well-ventilated area.[2] The use of a chemical fume hood is recommended, especially when handling powders, to minimize the inhalation of dust particles.
Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles should be worn to protect against dust particles.[2]
-
Hand Protection: Wear impervious gloves, such as nitrile or latex, to prevent skin contact.[3] Gloves should be inspected before use and disposed of properly after handling the substances.
-
Body Protection: A laboratory coat or other protective clothing is recommended to prevent contamination of personal clothing.
-
Respiratory Protection: If working in an area with poor ventilation or if dust formation is significant, a suitable respirator should be used.
First Aid Measures
In the event of accidental exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Measures for L-Valine | First Aid Measures for L-Phenylalanyl-L-Seryl- (based on its components) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] | Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[4] |
| Skin Contact | Wash the affected area with soap and plenty of water.[4] If irritation occurs, seek medical advice. | Wash the affected area with soap and copious amounts of water. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4] If irritation persists, consult a physician. | Immediately flush eyes with copious amounts of water for at least 15 minutes. Ensure adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention if feeling unwell. | If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician. |
Spill and Disposal Procedures
Proper containment and disposal of chemical waste are critical for laboratory safety and environmental protection.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid generating dust. Place the spilled material into a labeled, sealed container for disposal.
-
Clean: Clean the spill area with a damp cloth or paper towels.
-
Dispose: Dispose of the contaminated materials and the spilled substance according to institutional and local regulations.
Below is a diagram illustrating the general workflow for handling a chemical spill:
Caption: A logical workflow for responding to a chemical spill.
Disposal:
Waste material must be disposed of in accordance with national and local regulations.[5] Do not mix with other waste. Uncleaned containers should be handled as the product itself.
Storage and Handling
Proper storage is essential to maintain the integrity of L-Valine and L-phenylalanyl-L-seryl-.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Handling Practices: Minimize dust generation and accumulation. Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key quantitative data for L-Valine and the constituent components of L-phenylalanyl-L-seryl-.
| Property | L-Valine | L-Phenylalanine | L-Serine |
| Molecular Formula | C5H11NO2 | C9H11NO2 | C3H7NO3 |
| Molecular Weight | 117.15 g/mol | 165.19 g/mol | 105.09 g/mol |
| Melting Point | Approx. 315 °C (decomposes) | 270-275 °C | 228 °C (decomposes) |
| Solubility in Water | Soluble | Slightly soluble | Soluble |
By adhering to these safety protocols and logistical procedures, laboratory professionals can handle L-Valine and L-phenylalanyl-L-seryl- safely and effectively, contributing to a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
